Cyhalofop
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO4/c1-10(16(19)20)21-12-3-5-13(6-4-12)22-15-7-2-11(9-18)8-14(15)17/h2-8,10H,1H3,(H,19,20)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBSGBGTWRRYSK-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701022032 | |
| Record name | Cyhalofop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701022032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122008-78-0 | |
| Record name | Cyhalofop [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122008780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyhalofop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701022032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyhalofop | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYHALOFOP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58150F267D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Molecular formula and structure of Cyhalofop-butyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular and structural characteristics of Cyhalofop-butyl, a selective post-emergence herbicide. The information is curated for professionals in research, science, and drug development, offering detailed data, experimental protocols, and visual representations of its mechanism of action and analytical workflows.
Core Molecular and Physicochemical Data
This compound-butyl is an aryloxyphenoxypropionate herbicide. Its chemical identity and key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₀FNO₄ | [1][2][3] |
| Molecular Weight | 357.38 g/mol | [1][4] |
| IUPAC Name | butyl (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate | |
| CAS Number | 122008-85-9 | |
| Melting Point | 45.5 - 51.0 °C | |
| Boiling Point | >270 °C (decomposes) | |
| Water Solubility | 0.44 - 0.7 mg/L at 20-25 °C | |
| Vapor Pressure | 4.0 x 10⁻⁷ - 5.3 x 10⁻³ mPa at 20-25 °C | |
| Octanol-Water Partition Coefficient (logP) | 3.31 - 4.4 |
Molecular Structure
The chemical structure of this compound-butyl consists of a central phenoxy propanoate group, with a butyl ester and two substituted phenyl rings. The R-enantiomer is the biologically active isomer.
Experimental Protocols
Synthesis of this compound-butyl
A common synthetic route to this compound-butyl involves a multi-step process. The key steps include the etherification of 3,4-difluorobenzonitrile with hydroquinone, followed by a condensation reaction with a propanoic acid derivative and subsequent esterification with butanol. The process requires careful control of reaction conditions to maximize the yield of the desired R-isomer.
Analytical Determination
The quantification of this compound-butyl in various matrices, such as soil, water, and plant tissues, is typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector is a common method.
Sample Preparation:
-
Extraction: Samples are typically extracted with an organic solvent such as acetonitrile or methanol.
-
Clean-up: The extract is then purified using solid-phase extraction (SPE) to remove interfering substances.
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: UV detection at approximately 230 nm or mass spectrometry for higher sensitivity and selectivity.
Mechanism of Action and Signaling Pathway
This compound-butyl is a selective herbicide that functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage. The inhibition of ACCase leads to a depletion of fatty acids, ultimately causing cell death and the demise of the plant.
Caption: Mechanism of action of this compound-butyl.
Experimental Workflow for Herbicide Efficacy Testing
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound-butyl on a target weed species.
Caption: Experimental workflow for herbicide efficacy testing.
References
- 1. This compound-butyl | C20H20FNO4 | CID 180089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound-butyl | CAS 122008-85-9 | LGC Standards [lgcstandards.com]
- 3. This compound-ブチル - ブチル(R)-2-[4-(4-シアノ-2-フルオロフェノキシ)フェノキシ]プロピオナート [sigmaaldrich.com]
- 4. This compound-butyl | 122008-85-9 [chemicalbook.com]
Cyhalofop-butyl: A Comprehensive Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyhalofop-butyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class. It is primarily utilized for the control of a broad spectrum of grass weeds in rice cultivation and other crops.[1] Its efficacy stems from its specific mode of action, which involves the inhibition of acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis in susceptible grass species.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound-butyl, intended to serve as a crucial resource for researchers, scientists, and professionals involved in drug development and agrochemical research.
Chemical Identity
| Identifier | Value |
| IUPAC Name | butyl (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate |
| CAS Number | 122008-85-9 |
| Molecular Formula | C₂₀H₂₀FNO₄ |
| Molecular Weight | 357.38 g/mol |
| Chemical Structure | (R)-isomer is the predominantly active form |
Physical and Chemical Properties
The physical and chemical characteristics of this compound-butyl are critical to its environmental fate, biological activity, and formulation development. A summary of these properties is presented in the tables below.
General Physical Properties
| Property | Value | Source(s) |
| Physical State | White crystalline solid | |
| Melting Point | 45.5 - 51 °C | |
| Boiling Point | >270 °C (decomposes) | |
| Vapor Pressure | 4.0 x 10⁻⁷ mm Hg at 25 °C |
Solubility
| Solvent | Solubility (at 20 °C) | Source(s) |
| Water | 0.44 - 0.7 mg/L (at pH 7) | |
| Acetonitrile | >250 g/L | |
| Dichloroethane | >250 g/L | |
| Methanol | >250 g/L | |
| Acetone | >250 g/L | |
| Ethyl Acetate | >250 g/L | |
| n-Heptane | 6.06 g/L | |
| n-Octanol | 16.0 g/L |
Partition and Distribution
| Property | Value | Source(s) |
| Octanol-Water Partition Coefficient (log Kow) | 3.3 - 3.32 |
Stability
Hydrolysis
This compound-butyl's stability is pH-dependent. It is stable under acidic conditions (pH 4) but hydrolyzes slowly at neutral pH (pH 7). Decomposition is rapid under strongly acidic (pH 1.2) or alkaline (pH 9) conditions. The primary hydrolysis product is this compound-acid, which is the herbicidally active form of the molecule.
Photolysis
In aqueous solutions, this compound-butyl and its primary metabolite, this compound-acid, are susceptible to degradation by UV irradiation. However, this compound-butyl is relatively stable in simulated sunlight, even in the presence of photocatalysts.
Experimental Protocols
The determination of the physical and chemical properties of this compound-butyl follows internationally recognized standard methods, primarily the OECD Guidelines for the Testing of Chemicals. These protocols ensure data consistency and reliability.
Melting Point Determination
The melting point is determined using the capillary tube method with a melting point apparatus, such as a Thiele tube or a Mel-Temp apparatus.
-
Principle: A small, finely powdered sample of this compound-butyl is packed into a capillary tube, which is then heated at a controlled rate in a calibrated apparatus. The temperature range from the onset of melting to complete liquefaction is recorded.
-
Apparatus: Capillary tubes, thermometer, heating bath (oil or metal block).
-
Procedure:
-
A small amount of dry, powdered this compound-butyl is introduced into a capillary tube, sealed at one end.
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a heating bath and heated slowly and uniformly.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
-
Boiling Point Determination
As this compound-butyl decomposes before boiling, a precise boiling point at atmospheric pressure cannot be determined. The reported value indicates the temperature at which decomposition begins. Standard methods like distillation are used to observe this decomposition point.
Vapor Pressure Determination
The vapor pressure of a substance with low volatility like this compound-butyl is typically determined using the gas saturation method or the Knudsen effusion method.
-
Principle: A stream of inert gas is passed over the substance at a known rate and temperature, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.
-
Apparatus: Constant temperature bath, inert gas supply, absorption traps or a sensitive balance for mass loss measurement.
Water Solubility Determination
The shake-flask method is a common technique for determining the water solubility of chemical substances.
-
Principle: An excess amount of this compound-butyl is agitated in a flask with a known volume of water at a constant temperature until equilibrium is reached. The concentration of this compound-butyl in the aqueous phase is then determined analytically.
-
Procedure:
-
A surplus of this compound-butyl is added to a flask containing a known volume of distilled water.
-
The flask is sealed and agitated in a constant temperature bath for a sufficient period to achieve equilibrium (typically 24-48 hours).
-
The solution is then centrifuged or filtered to remove undissolved solid.
-
The concentration of this compound-butyl in the clear aqueous phase is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Octanol-Water Partition Coefficient (Kow) Determination
The shake-flask method (OECD Guideline 107) is a widely used experimental procedure to determine the Kow.
-
Principle: The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentrations of the compound in both the n-octanol and water phases are measured. The Kow is the ratio of these concentrations.
-
Procedure:
-
A solution of this compound-butyl is prepared in either water-saturated n-octanol or n-octanol-saturated water.
-
This solution is placed in a vessel with the other phase (n-octanol or water, respectively).
-
The vessel is shaken at a constant temperature until partitioning equilibrium is achieved.
-
The two phases are separated by centrifugation.
-
The concentration of this compound-butyl in each phase is determined by an appropriate analytical technique, such as HPLC.
-
Hydrolysis as a Function of pH
The rate of hydrolysis is determined by incubating the substance in sterile aqueous buffer solutions at different pH values and a constant temperature in the dark (OECD Guideline 111).
-
Principle: The concentration of the test substance is monitored over time in buffered solutions of varying pH.
-
Procedure:
-
Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
A known concentration of this compound-butyl is added to each buffer solution.
-
The solutions are incubated in the dark at a constant temperature.
-
Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound and its degradation products using a method like HPLC.
-
Mode of Action
This compound-butyl functions as a herbicide by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase). This enzyme catalyzes the first committed step in the biosynthesis of fatty acids. The inhibition of ACCase disrupts the production of lipids, which are essential components of cell membranes and for energy storage. This ultimately leads to the cessation of growth and death of the susceptible grassy weeds.
References
A Technical Guide to the Systemic Uptake and Translocation of Cyhalofop-butyl in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyhalofop-butyl is a post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class.[1][2] It is widely utilized for the control of grassy weeds, particularly Echinochloa species, in rice cultivation.[1][2] Its efficacy is rooted in its systemic nature; it is absorbed by the plant and transported to its site of action.[3] this compound-butyl itself is a pro-herbicide, which, once inside the plant, is converted to its phytotoxic metabolite, this compound acid. This active form inhibits the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway. The disruption of lipid formation leads to the cessation of cell growth and division, ultimately resulting in the death of susceptible weed species. This guide provides a detailed examination of the uptake, translocation, and metabolism of this compound-butyl in plants, supported by quantitative data, experimental protocols, and process visualizations.
Foliar Uptake and Absorption
This compound-butyl is primarily absorbed through the leaves and leaf sheaths of plants, with no significant soil activity. The efficiency of absorption is a key factor in its herbicidal activity and selectivity.
The Role of the Plant Cuticle
The plant cuticle, a waxy outer layer, serves as the primary barrier to herbicide entry. The lipophilic nature of the this compound-butyl ester formulation facilitates its penetration through this layer. However, differences in cuticular wax composition and structure between plant species can lead to differential absorption rates.
Studies have shown that susceptible weeds like Echinochloa oryzoides have a non-uniform cuticle with lower wax density, which allows for significantly higher absorption compared to tolerant rice (Oryza sativa). The rice cuticle is more uniformly covered with dense waxes, impeding herbicide uptake.
Quantitative Absorption Data
The rate of absorption varies significantly between tolerant and susceptible species.
| Plant Species | Time After Application (hours) | Absorption (% of Applied) | Reference |
| Echinochloa oryzoides (Susceptible) | 24 | 73% | |
| Oryza sativa (Tolerant) | 24 | < 30% |
Translocation within the Plant
Once absorbed, this compound-butyl and its metabolites are transported throughout the plant.
Phloem-Mediated Transport
Translocation of this compound-butyl occurs primarily through the phloem, the vascular tissue responsible for transporting sugars and other organic molecules from the leaves (source) to areas of active growth (sinks). This systemic movement allows the herbicide to reach its target sites in the meristematic regions, the growing points of the plant. While translocation occurs, studies have indicated that a significant portion of the absorbed herbicide may remain in the treated leaf.
dot
Caption: Uptake and translocation pathway of this compound-butyl in plants.
Metabolism: The Basis of Selectivity
The differential metabolism of this compound-butyl is the primary mechanism underlying its selectivity between rice and susceptible grassy weeds.
Hydrolysis to this compound Acid
After absorption, this compound-butyl is rapidly hydrolyzed by esterase enzymes into its herbicidally active form, this compound acid. This conversion is essential for its phytotoxic effects, as this compound acid is the molecule that inhibits the ACCase enzyme.
Differential Metabolic Rates
Tolerant plants, such as rice, exhibit a reduced rate of conversion from this compound-butyl to the active this compound acid. Furthermore, rice can more rapidly metabolize this compound acid into non-toxic conjugates, effectively detoxifying the herbicide before it can cause significant damage.
In contrast, susceptible weed species either convert the parent ester to the active acid more efficiently or metabolize the active acid at a much slower rate. For instance, in resistant Echinochloa crus-galli populations, the detoxification of this compound acid is significantly faster than in susceptible populations.
Quantitative Metabolism Data
The following table summarizes the content of this compound-butyl and its active metabolite, this compound acid, in susceptible (S) and resistant (R) populations of E. crus-galli.
| Plant Biotype | Time After Treatment (hours) | This compound-butyl (ng/g FW) | This compound acid (ng/g FW) | Reference |
| Susceptible (S) | 24 | 18.2 ± 3.5 | 134.4 ± 19.3 | |
| Resistant (R) | 24 | 15.3 ± 2.8 | 50.6 ± 9.8 | |
| Susceptible (S) | 48 | 10.7 ± 2.1 | 89.7 ± 15.6 | |
| Resistant (R) | 48 | 8.9 ± 1.8 | 29.9 ± 6.4 |
Data presented as mean ± standard deviation.
dot
Caption: Basis of selectivity of this compound-butyl in plants.
Experimental Protocols
Analysis of this compound-butyl and this compound Acid Residues
This protocol outlines the determination of this compound-butyl and its acid metabolite in plant tissues using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the amount of this compound-butyl and this compound acid absorbed and metabolized by the plant.
Methodology:
-
Sample Preparation:
-
Weigh a known amount of plant tissue (e.g., 1-5 g) and homogenize.
-
For extraction, use a solvent like acetonitrile with 0.1% acetic acid. Add sodium chloride to facilitate partitioning.
-
Vortex the mixture vigorously and centrifuge to separate the layers.
-
Collect the supernatant (acetonitrile layer).
-
-
Purification (if necessary):
-
For complex matrices, a cleanup step using dispersive solid-phase extraction (d-SPE) with adsorbents like N-propyl ethylenediamine (PSA) and C18 may be required to remove interfering compounds.
-
-
HPLC Analysis:
-
Apparatus: HPLC system with a UV or Mass Spectrometry (MS/MS) detector.
-
Column: A C18 column is typically used for separation.
-
Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% phosphoric or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.
-
Detection: Set the detector to the appropriate wavelength (e.g., 285 nm for UV) or use MS/MS for higher sensitivity and specificity.
-
Quantification: Prepare standard solutions of this compound-butyl and this compound acid of known concentrations. Create a calibration curve by plotting peak area against concentration. Determine the concentration in the plant samples by comparing their peak areas to the calibration curve.
-
Radiolabeled [¹⁴C] Herbicide Absorption and Translocation Study
Objective: To trace the movement and distribution of this compound-butyl from the point of application.
Methodology:
-
Plant Treatment:
-
Grow plants to a specific stage (e.g., 3-4 leaf stage).
-
Apply a known amount and specific activity of [¹⁴C]-cyhalofop-butyl to a designated area on a single leaf.
-
-
Harvesting:
-
Harvest plants at various time intervals after treatment (e.g., 24, 48, 72 hours).
-
Wash the treated leaf with a solvent (e.g., acetone-water mixture) to remove unabsorbed herbicide from the surface.
-
Section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
-
-
Analysis:
-
Oxidation: Combust the dried plant sections in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped in a scintillation cocktail.
-
Quantification: Measure the radioactivity in the leaf wash and each plant section using a liquid scintillation counter (LSC).
-
Calculation: Express the amount of radioactivity in each part as a percentage of the total applied [¹⁴C]-cyhalofop-butyl to determine absorption and translocation patterns.
-
-
Visualization (Autoradiography):
-
Press the whole plant against X-ray film for a period of time.
-
The emitted radiation from the ¹⁴C will expose the film, creating an image that visualizes the distribution of the herbicide throughout the plant.
-
dot
Caption: Experimental workflow for a radiolabeled herbicide study.
Conclusion
The systemic action of this compound-butyl is a multi-step process involving efficient foliar absorption, translocation via the phloem to meristematic tissues, and metabolic activation to this compound acid. The selectivity of this herbicide, crucial for its use in rice, is primarily governed by the differential rates of metabolic activation and detoxification between the crop and target weeds. A thorough understanding of these physiological and biochemical processes is essential for optimizing its use, managing resistance, and guiding the development of future herbicidal technologies.
References
- 1. Basis of selectivity of this compound-butyl in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basis of selectivity of this compound-butyl in Oryza sativa L [agris.fao.org]
- 3. Safety Evaluation of this compound-Butyl on Agronomic Traits and Antioxidant Enzyme Activities in Foxtail Millet - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Herbicidal Spectrum of Cyhalofop-butyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyhalofop-butyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical family. It is extensively utilized in agriculture, particularly in rice cultivation, for the control of a wide range of annual and perennial grass weeds. Its efficacy is rooted in its specific mode of action, which involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway of susceptible grass species. This guide provides a comprehensive technical overview of the herbicidal spectrum of this compound-butyl, its mechanism of action, the basis of its crop selectivity, and the experimental protocols used to evaluate its performance.
Mechanism of Action
This compound-butyl is a systemic herbicide that is absorbed primarily through the leaves and sheaths of the target weeds.[1] Following absorption, it is translocated via the phloem to the meristematic regions, where it exerts its herbicidal effect.[2][3] The parent ester, this compound-butyl, is not phytotoxic itself. In susceptible grass species, it is rapidly hydrolyzed to its active form, this compound acid.[4][5]
This active metabolite specifically inhibits the ACCase enzyme, which catalyzes the first committed step in de novo fatty acid synthesis. By blocking this enzyme, this compound-butyl halts the production of fatty acids, which are essential for building cell membranes and other lipid-containing structures. This disruption leads to a cessation of cell growth and division, membrane damage, and ultimately, the death of the weed. Symptoms typically appear within 5-7 days as yellowing of leaf tips, progressing to browning and complete necrosis within two to three weeks.
Caption: Mode of Action of this compound-butyl in Susceptible Weeds.
Basis of Crop Selectivity
The selectivity of this compound-butyl, particularly its safety in rice (Oryza sativa), is a multifactorial phenomenon involving differential absorption, metabolism, and target site sensitivity.
-
Metabolism: Tolerant species like rice rapidly metabolize the active this compound acid into inactive, non-toxic metabolites (diacid form). In contrast, susceptible grasses perform this detoxification much more slowly, allowing the active acid to accumulate and inhibit ACCase.
-
Absorption: The cuticle of rice leaves is covered by dense waxes, which leads to lower absorption rates (under 30% after 24 hours) compared to susceptible weeds like Echinochloa oryzoides, which have less wax coverage and can absorb up to 73% in the same timeframe.
-
Esterase Activity: Studies suggest that rice exhibits a lack of certain esterase functionality, which reduces the rate of conversion of the parent this compound-butyl ester into its phytotoxic acid form.
Caption: Basis of Selectivity: Rice vs. Susceptible Grass Weeds.
Herbicidal Spectrum and Efficacy
This compound-butyl is highly effective against graminaceous (grass) weeds but demonstrates no significant activity on broadleaf or sedge species. Its primary utility is in rice (both paddy and upland), with applications also in wheat and barley.
Target Weed Species
The spectrum of controlled weeds includes, but is not limited to:
-
Annual Grasses: Barnyardgrass (Echinochloa crus-galli), Junglerice (Echinochloa colona), Crabgrass (Digitaria spp.), Foxtail (Setaria spp.), Chinese sprangletop (Leptochloa chinensis).
-
Perennial Grasses: Effective control of some perennials, such as Bermudagrass (Cynodon dactylon) and Quackgrass (Elymus repens), may require repeated applications.
Quantitative Efficacy Data
The following tables summarize data from field trials evaluating the efficacy of this compound-butyl against key grass weeds.
Table 1: Efficacy of this compound-butyl on Echinochloa crus-galli (Barnyardgrass) in Transplanted Rice
| Treatment (g a.i./ha) | Weed Density Reduction (%) | Weed Dry Matter Reduction (%) |
| 50 | Not specified | Not specified |
| 100 | ≥ 73.3 | ≥ 88.3 |
| 150 | ≥ 73.3 | ≥ 88.3 |
| 200 | ≥ 73.3 | ≥ 88.3 |
Table 2: Efficacy of this compound-butyl on Paspalum distichum in Transplanted Rice
| Treatment (g a.i./ha) | Weed Density Reduction (%) | Weed Dry Matter Reduction (%) |
| 100 | ≥ 80.0 | ≥ 80.0 |
| 150 | ≥ 80.0 | ≥ 80.0 |
| 200 | ≥ 80.0 | ≥ 80.0 |
Table 3: Efficacy of this compound-butyl on Various Grass Weeds in Foxtail Millet Field
| Treatment (g a.i./hm²) | Weed Species | Plant Number Control Efficacy (%) | Fresh Weight Control Efficacy (%) |
| 52.5 (0.5X) | Echinochloa crus-galli | > 80 | > 80 |
| 105 (1X) | Echinochloa crus-galli | > 80 | > 80 |
| 210 (2X) | Echinochloa crus-galli | > 80 | > 80 |
| 52.5 (0.5X) | Digitaria sanguinalis | > 80 | > 80 |
| 105 (1X) | Digitaria sanguinalis | > 80 | > 80 |
| 210 (2X) | Digitaria sanguinalis | > 80 | > 80 |
Herbicide Resistance
Over-reliance on this compound-butyl has led to the evolution of resistant weed biotypes. Understanding the mechanisms of resistance is crucial for sustainable weed management.
-
Target-Site Resistance (TSR): This involves mutations in the ACCase gene, altering the herbicide's binding site. Common mutations reported in species like Eleusine indica and Leptochloa chinensis include Trp-1999-Ser, Trp-2027-Cys, and Asp-2078-Gly substitutions.
-
Non-Target-Site Resistance (NTSR): This mechanism involves enhanced metabolism of the herbicide before it can reach the target site. Upregulation of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs), has been identified in resistant populations of Leptochloa chinensis.
Experimental Protocols
Protocol: Whole-Plant Dose-Response Bioassay for Efficacy and Resistance Factor (RF) Determination
This protocol is adapted from methodologies used to assess herbicide efficacy and resistance levels in weed populations.
-
Plant Material: Grow seeds from both susceptible (S) and suspected resistant (R) weed populations in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 28/22°C day/night temperature, 14-hour photoperiod).
-
Herbicide Application: At the 3-4 leaf stage, treat plants with a range of this compound-butyl doses (e.g., 0, 1/8X, 1/4X, 1/2X, 1X, 2X, 4X, 8X, where X is the recommended field dose, such as 105 g a.i./ha). Applications should be made using a cabinet sprayer calibrated to deliver a consistent volume (e.g., 300-500 L/ha).
-
Data Collection: After a set period (e.g., 15-21 days), harvest the above-ground biomass for each plant. Record the fresh weight.
-
Data Analysis:
-
Convert fresh weight data to a percentage of the untreated control for each population.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to analyze the dose-response data and calculate the dose required for 50% growth reduction (GR₅₀).
-
The Resistance Factor (RF) is calculated as: RF = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population) .
-
Caption: Experimental Workflow for Herbicide Dose-Response Bioassay.
Protocol: In Vitro ACCase Activity Assay
This protocol is designed to determine if resistance is due to an altered target site.
-
Enzyme Extraction: Harvest fresh leaf tissue (e.g., 1-2 g) from both S and R plants. Freeze in liquid nitrogen and grind to a fine powder. Extract the crude enzyme in a buffer solution (e.g., containing Tris-HCl, DTT, EDTA, and glycerol) on ice. Centrifuge the homogenate at high speed (e.g., 15,000 g) and collect the supernatant containing the crude enzyme extract.
-
ACCase Assay: The assay measures the ATP- and bicarbonate-dependent carboxylation of acetyl-CoA. The reaction mixture contains the enzyme extract, ATP, MgCl₂, acetyl-CoA, and NaH¹⁴CO₃ (radiolabeled sodium bicarbonate).
-
Inhibition Assay: Pre-incubate the enzyme extract with various concentrations of this compound acid for a set time before initiating the reaction by adding acetyl-CoA.
-
Measurement: After incubation, stop the reaction by adding concentrated HCl. Dry the samples to remove unreacted H¹⁴CO₃. The remaining radioactivity, corresponding to the acid-stable product (malonyl-CoA), is measured using a liquid scintillation counter.
-
Data Analysis: Calculate the enzyme activity as a percentage of the control (no herbicide). Use the data to determine the herbicide concentration required to inhibit 50% of the ACCase activity (I₅₀). A significantly higher I₅₀ value for the R population compared to the S population indicates target-site resistance.
Protocol: Metabolic Inhibition Assay
This protocol helps determine the involvement of metabolic enzymes (P450s, GSTs) in resistance.
-
Plant Preparation: Grow S and R plants to the 3-4 leaf stage as described in Protocol 5.1.
-
Inhibitor Application: One hour prior to herbicide treatment, apply a metabolic inhibitor.
-
To inhibit P450s, use piperonyl butoxide (PBO) or malathion.
-
To inhibit GSTs, use 4-chloro-7-nitrobenzoxadiazole (NBD-Cl). The inhibitors should be applied at the highest possible dose that does not cause phytotoxicity on its own.
-
-
Herbicide Treatment: Apply this compound-butyl at a dose expected to differentiate the S and R populations (e.g., the GR₅₀ dose of the R population). A set of plants should be treated with this compound-butyl alone as a positive control.
-
Evaluation: Assess plant survival or biomass reduction after 15-21 days.
-
Interpretation: If the application of an inhibitor significantly increases the mortality or reduces the growth of the R population (i.e., reverses the resistance), it indicates that the corresponding enzyme family (P450s or GSTs) plays a role in the resistance mechanism.
References
- 1. Safety Evaluation of this compound-Butyl on Agronomic Traits and Antioxidant Enzyme Activities in Foxtail Millet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Butyl Herbicide | Selective Post-Emergence Grass Control [smagrichem.com]
- 3. behnmeyer.com [behnmeyer.com]
- 4. Basis of selectivity of this compound-butyl in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isws.org.in [isws.org.in]
Abiotic Degradation of Cyhalofop-butyl in the Environment: A Technical Guide
Abstract
Cyhalofop-butyl, a post-emergence herbicide from the aryloxyphenoxypropionate group, is extensively used for controlling grass weeds in rice cultivation. Understanding its environmental fate is crucial for assessing its ecological impact. This technical guide provides an in-depth analysis of the abiotic degradation pathways of this compound-butyl, focusing on hydrolysis and photolysis. It summarizes key quantitative data, details experimental protocols for degradation studies, and visually represents the degradation pathways and experimental workflows. This document is intended for researchers, scientists, and environmental professionals working in the fields of agrochemical development, environmental science, and regulatory affairs.
Introduction
This compound-butyl ((R)-butyl 2-(4-(4-cyano-2-fluorophenoxy)phenoxy)propanoate) is a selective herbicide that effectively manages a wide range of grass weeds.[1] Its environmental persistence and potential for off-target effects are largely governed by its degradation in soil and water. Abiotic degradation processes, particularly hydrolysis and photolysis, play a significant role in the transformation of this compound-butyl into various metabolites. This guide synthesizes the current scientific understanding of these abiotic degradation pathways.
Hydrolysis
Hydrolysis is a primary abiotic degradation pathway for this compound-butyl in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the solution.
pH Dependence and Degradation Kinetics
This compound-butyl is relatively stable under acidic conditions (pH 4 and 5), but its degradation accelerates as the pH becomes neutral and then alkaline.[1] It decomposes slowly at pH 7 and rapidly at pH 9.[1][2] The hydrolysis follows first-order kinetics.
Table 1: Hydrolysis Half-life of this compound-butyl at Different pH Values
| pH | Temperature (°C) | Half-life (days) | Reference |
| 4 | Not Specified | Stable | [2] |
| 5.0 | 25 | 106.6 | |
| 7.0 | 25 | 88 | |
| 9.0 | 25 | 2.1 | |
| 9.2 | Not Specified | Not Specified |
Hydrolytic Degradation Pathway
The primary hydrolytic degradation product of this compound-butyl is (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoic acid, commonly known as this compound-acid (CyA). In sterile aqueous environments, CyA is the sole degradation product. However, in non-sterile water, further degradation of CyA can occur, leading to the formation of (2R)-2-[4-(4-carbamoyl-2-fluorophenoxy)phenoxy]propanoic acid (CyAA) and (2R)-2-[4-(4-carboxyl-2-fluorophenoxy)phenoxy]propanoic acid (CyD).
Caption: Hydrolytic degradation pathway of this compound-butyl.
Experimental Protocol for Hydrolysis Studies
A typical experimental setup to determine the hydrolysis rate of this compound-butyl involves the following steps:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at various pH values (e.g., pH 4, 5, 7, and 9) using standard buffer systems (e.g., acetate for acidic pH, phosphate for neutral pH, and borate for alkaline pH).
-
Fortification: Spike the buffer solutions with a known concentration of this compound-butyl, typically from a stock solution prepared in an organic solvent like acetonitrile to ensure solubility. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the hydrolysis rate.
-
Incubation: Incubate the fortified buffer solutions in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.
-
Sampling: Collect aliquots from each solution at predetermined time intervals.
-
Sample Preparation and Analysis:
-
Acidify the samples to a low pH (e.g., pH 2) to stabilize the parent compound and its acidic metabolites.
-
Extract the analytes using a suitable organic solvent such as dichloromethane.
-
Concentrate the extract and redissolve the residue in a suitable solvent for analysis.
-
Analyze the concentrations of this compound-butyl and its degradation products using High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector.
-
Photolysis
Photolysis, or degradation by light, is another significant abiotic pathway for the breakdown of this compound-butyl in the environment, particularly in surface waters and on soil surfaces.
Photodegradation Kinetics and Influencing Factors
The rate of photolysis is influenced by the wavelength and intensity of light. Studies have shown that this compound-butyl and its primary metabolite, this compound-acid, are rapidly degraded by UV irradiation. However, under simulated sunlight, this compound-butyl appears to be relatively stable.
Table 2: Photolysis Half-life of this compound-butyl
| Medium | Light Source | Half-life (days) | Reference |
| Water | Not Specified | 27.9 - 159.3 | |
| Soil | Not Specified | 0.5 |
Photolytic Degradation Pathway
Under UV irradiation, this compound-butyl can undergo a photo-Fries rearrangement to form the butyl ester of 2-[3-(4-cyano-2-fluorophenyl)-4-hydroxy-phenoxy]propanoic acid (CyI). The primary metabolite, this compound-acid (CyA), can undergo photohydrolysis of the cyano group to form the dicarboxylic acid (CyD).
Caption: Photolytic degradation pathways of this compound-butyl.
Experimental Protocol for Photolysis Studies
A general procedure for conducting a photolysis study of this compound-butyl is as follows:
-
Solution Preparation: Prepare a solution of this compound-butyl in sterile, purified water. An organic co-solvent may be used to aid dissolution, but its concentration should be minimized.
-
Irradiation:
-
Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) or specific UV wavelengths to study direct photolysis.
-
Place the solution in quartz tubes to allow for maximum light penetration.
-
Maintain a constant temperature during the experiment.
-
Include dark controls (tubes wrapped in aluminum foil) to differentiate between photolytic and hydrolytic degradation.
-
-
Sampling: Collect samples from both the irradiated and dark control solutions at various time points.
-
Analysis: Analyze the samples for the parent compound and its photoproducts using analytical techniques such as HPLC-UV, HPLC-MS, or GC-MS.
Abiotic Degradation in Soil
In the soil environment, the degradation of this compound-butyl is a complex process influenced by both biotic and abiotic factors. While microbial degradation is significant, abiotic processes also contribute to its dissipation. The adsorption of this compound-butyl to soil particles is a key factor influencing its degradation and mobility. Adsorption is positively correlated with the clay and organic carbon content of the soil.
Table 3: Degradation Half-life of this compound-butyl in Soil
| Soil Type | Condition | Half-life (days) | Reference |
| Not Specified | Aerobic | 3-11 hours | |
| Paddy Field | Not Specified | 6.6 |
The primary degradation product in soil is also this compound-acid.
Caption: General experimental workflow for degradation studies.
Analytical Methodologies
Accurate quantification of this compound-butyl and its degradation products is essential for environmental fate studies. High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector or a mass spectrometer (MS) is the most commonly employed analytical technique.
Sample Extraction and Cleanup
-
Water Samples: Acidification to pH 2 followed by liquid-liquid extraction with a solvent like dichloromethane is a common procedure.
-
Soil Samples: Extraction is typically performed using a mixture of an organic solvent (e.g., acetone or methanol) and an acidic aqueous solution. Cleanup steps may involve solid-phase extraction (SPE) to remove interfering matrix components.
Chromatographic Conditions
-
HPLC Column: A C18 reversed-phase column is typically used for the separation of this compound-butyl and its more polar metabolites.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile or methanol and acidified water is often employed to achieve good separation.
Conclusion
The abiotic degradation of this compound-butyl in the environment is primarily driven by pH-dependent hydrolysis and, to a lesser extent, photolysis. The main degradation product in both pathways is this compound-acid, which can be further transformed into other metabolites. The rate of degradation is influenced by environmental factors such as pH, temperature, and light intensity. Understanding these degradation pathways and the factors that influence them is critical for predicting the environmental persistence and potential risks associated with the use of this compound-butyl. This technical guide provides a comprehensive overview of the current knowledge, offering valuable information for researchers and professionals in the field.
References
Methodological & Application
Application Note: High-Throughput Analysis of Cyhalofop-butyl Residues in Agricultural Matrices using HPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Cyhalofop-butyl and its primary metabolite, this compound-acid, in various agricultural products. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This method provides high-throughput capabilities, excellent sensitivity, and accuracy, making it suitable for routine monitoring and regulatory compliance testing.
Introduction
This compound-butyl is a post-emergence herbicide from the aryloxyphenoxypropionate group, widely used to control grass weeds in rice and other crops.[1][2] Due to its potential for residues in food commodities, sensitive and reliable analytical methods are required for consumer safety and regulatory oversight. HPLC-MS/MS offers high selectivity and sensitivity for the detection of pesticide residues in complex matrices.[3] This document provides a detailed protocol for the extraction, cleanup, and analysis of this compound-butyl residues.
Experimental Protocols
Sample Preparation (QuEChERS Method)
A modified QuEChERS method is employed for the extraction of this compound-butyl from various agricultural matrices.[3][4]
Materials:
-
Homogenized sample (e.g., brown rice, soybean, potato, pepper, mandarin)
-
Acetonitrile (ACN)
-
Water (for grain and legume samples)
-
QuEChERS EN extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents: Primary Secondary Amine (PSA), C18, and Zirconium dioxide-based sorbent (Z-SEP)
-
50 mL centrifuge tubes
-
Tissue homogenizer
Procedure:
-
Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube. For grains and legumes, add 5 mL of water and allow to sit for 30 minutes.
-
Add 10-20 mL of acetonitrile to the tube.
-
Homogenize the mixture for 1 minute using a tissue homogenizer.
-
Add the QuEChERS EN extraction salt packet and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄ and 25 mg PSA). The choice of sorbent may be optimized based on the matrix; for instance, Z-SEP has been shown to be effective.
-
Vortex for 1 minute and then centrifuge.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.2 - 1.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: Optimized for the specific instrument.
-
Desolvation Gas Temperature: Optimized for the specific instrument.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound-butyl and its metabolites should be determined by direct infusion of analytical standards. For this compound-butyl, a potential precursor ion is [M+NH₄]⁺.
Quantitative Data Summary
The performance of the method is summarized in the table below, with data compiled from various studies.
| Parameter | Matrix | This compound-butyl | This compound-acid | Reference |
| Limit of Detection (LOD) | Agricultural Products | 0.0075 mg/kg | - | |
| Water | - | 0.005 ppm | ||
| Soil | 0.02 ppm | 0.01 ppm | ||
| Limit of Quantification (LOQ) | Agricultural Products | 0.01 mg/kg | - | |
| Cereals and Oilseeds | 0.01 - 0.02 mg/kg | 0.01 - 0.02 mg/kg | ||
| Rice Ecosystem Matrices | 0.01 mg/kg | 0.01 mg/kg | ||
| Recovery (%) | Agricultural Products | 70-120% | - | |
| Cereals | 89.23-101.12% | 87.98-100.02% | ||
| Oilseeds | 85.12-92.34% | 82.63-89.55% | ||
| Rice Ecosystem Matrices | 76.1-107.5% | 76.1-107.5% | ||
| Relative Standard Deviation (RSD) (%) | Agricultural Products | <20% | - | |
| Cereals and Oilseeds | 1.1-3.3% | 1.1-3.3% | ||
| Rice Ecosystem Matrices | 1.1-8.2% | 1.1-8.2% |
Workflow Diagram
Caption: Workflow for this compound-butyl residue analysis.
Conclusion
The described HPLC-MS/MS method provides a sensitive, accurate, and high-throughput solution for the determination of this compound-butyl residues in a variety of agricultural matrices. The use of a modified QuEChERS protocol for sample preparation simplifies the workflow and reduces solvent consumption. The method has been validated across multiple laboratories and matrices, demonstrating its robustness and reliability for routine pesticide residue monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Pyridate, Quizalofop-ethyl, and this compound-butyl Residues in Agricultural Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound-butyl and this compound-acid Residues in Cereals and Oilseeds by QuEChERS-UPLC [spgykj.com]
Determining Cyhalofop-butyl Efficacy in Rice Paddies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the efficacy of Cyhalofop-butyl, a post-emergence herbicide, for the control of grass weeds in rice paddies. The following sections outline the experimental design, application procedures, and evaluation parameters necessary to conduct a thorough assessment.
Experimental Design and Setup
A robust experimental design is crucial for obtaining reliable and statistically significant results. The Randomized Complete Block Design (RCBD) is a commonly used and recommended design for field trials evaluating herbicide efficacy.[1][2]
1.1. Site Selection and Preparation:
-
Select a field with a history of significant grass weed infestation, particularly with species like Barnyardgrass (Echinochloa crus-galli) and Sprangletop (Leptochloa chinensis).[2][3]
-
The soil should be representative of the local rice-growing region. For example, a silty clay loam is a common soil type for such experiments.[1]
-
Prepare the land according to standard local practices for rice cultivation, which may include puddling and leveling for transplanted rice or creating a well-prepared seedbed for direct-seeded rice.
1.2. Experimental Plots:
-
Demarcate individual plots of a specific size (e.g., 3.0 m x 2.3 m).
-
Ensure that plots are separated by bunds or plastic sheeting to prevent the mixing of water and herbicide treatments between plots.
1.3. Rice Variety and Seeding/Transplanting:
-
Use a locally adapted and commercially relevant rice variety.
-
For direct-seeded rice, sow pre-germinated seeds uniformly at a recommended seed rate.
-
For transplanted rice, transplant healthy seedlings of a specific age (e.g., 30 days old) at a standard spacing.
1.4. Treatment Plan:
-
The experimental design should include a range of this compound-butyl application rates to determine the optimal dose.
-
Include control treatments for comparison:
-
Weedy Check: No herbicide application or manual weeding.
-
Weed-Free Check: Maintained weed-free by regular hand weeding.
-
Standard Herbicide Check: Application of a commonly used local herbicide for comparison.
-
-
Each treatment should be replicated at least three times to ensure statistical validity.
Herbicide Application Protocol
Proper application of this compound-butyl is critical for its efficacy.
2.1. Timing of Application:
-
This compound-butyl is a post-emergence herbicide, meaning it is applied after the weeds have emerged.
-
The optimal timing for application is typically when the target grass weeds are at the 2-4 leaf stage. This usually corresponds to 15 to 25 days after transplanting (DAT) or sowing (DAS).
2.2. Application Method:
-
Use a calibrated knapsack sprayer equipped with a flat fan nozzle to ensure uniform coverage.
-
The recommended spray volume is typically around 200 liters per hectare.
-
Before spraying, drain the water from the paddy field to expose the weeds. The soil should remain muddy.
-
Re-introduce water into the field within 24 hours after the herbicide application.
Data Collection and Efficacy Evaluation
To determine the efficacy of this compound-butyl, several parameters should be measured at specific intervals after application.
3.1. Weed Assessment:
-
Weed Density: Count the number of individual weeds of each species within a randomly placed quadrat (e.g., 0.25 m²) in each plot.
-
Weed Dry Matter: Collect all the weed biomass from the quadrat, dry it in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved, and record the dry weight.
-
Weed Control Efficiency (WCE): Calculate the WCE using the following formula: WCE (%) = [(WDMc - WDMt) / WDMc] x 100 Where WDMc is the weed dry matter in the weedy check plot and WDMt is the weed dry matter in the treated plot.
3.2. Crop Phytotoxicity Assessment:
-
Visually assess the rice plants for any signs of injury, such as stunting, chlorosis, or necrosis, at regular intervals (e.g., 3, 5, 7, 10, and 15 days after treatment).
-
A rating scale (e.g., 0 = no injury, 10 = complete kill) can be used for a quantitative assessment.
3.3. Rice Growth and Yield Parameters:
-
At maturity, measure the following parameters from a sample of plants in each plot:
-
Plant height
-
Number of productive tillers per plant
-
Panicle length
-
Number of filled grains per panicle
-
1000-grain weight
-
-
Harvest the entire plot to determine the final grain yield and straw yield.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison and analysis.
Table 1: Effect of this compound-butyl on Weed Density and Dry Matter
| Treatment | Dose (g a.i./ha) | Weed Density (No./m²) | Weed Dry Matter (g/m²) | Weed Control Efficiency (%) |
| Weedy Check | 0 | Value | Value | 0 |
| This compound-butyl | 50 | Value | Value | Value |
| This compound-butyl | 100 | Value | Value | Value |
| This compound-butyl | 150 | Value | Value | Value |
| Hand Weeding | N/A | Value | Value | Value |
| Standard Check | Value | Value | Value | Value |
Table 2: Effect of this compound-butyl on Rice Yield and Yield Components
| Treatment | Dose (g a.i./ha) | Plant Height (cm) | Productive Tillers/m² | Grain Yield ( kg/ha ) | Straw Yield ( kg/ha ) |
| Weedy Check | 0 | Value | Value | Value | Value |
| This compound-butyl | 50 | Value | Value | Value | Value |
| This compound-butyl | 100 | Value | Value | Value | Value |
| This compound-butyl | 150 | Value | Value | Value | Value |
| Hand Weeding | N/A | Value | Value | Value | Value |
| Standard Check | Value | Value | Value | Value | Value |
Visualizations
Diagrams can effectively illustrate the experimental workflow and the factors influencing the herbicide's efficacy.
Caption: Experimental workflow for determining this compound-butyl efficacy.
Caption: Factors influencing this compound-butyl efficacy in rice paddies.
References
Application Notes: Synthesis of Cyhalofop-butyl using a Phase Transfer Catalyst
Introduction
Cyhalofop-butyl is a selective, post-emergence herbicide used for the control of grass weeds in rice and other crops.[1][2] As a chiral pesticide, the synthesis of this compound-butyl with high enantiomeric purity is crucial for its herbicidal activity and environmental safety.[1][3] Traditional synthesis methods can require harsh reaction conditions and may lead to racemization, reducing the efficacy of the final product.[1] The use of phase transfer catalysis (PTC) offers a green and efficient approach to organic synthesis, often resulting in faster reactions, higher yields, and milder reaction conditions. This application note describes a detailed protocol for the synthesis of this compound-butyl utilizing a phase transfer catalyst, which facilitates the reaction between immiscible reactants, leading to improved yield and optical purity.
Principle of Phase Transfer Catalysis
Phase transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). The phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant from one phase to another, where it can readily react. In the synthesis of this compound-butyl, the catalyst transfers the anionic intermediate into the organic phase to react with the alkylating agent. This methodology avoids the need for expensive, anhydrous, or polar aprotic solvents that would dissolve all reactants in a single phase.
Experimental Protocols
One-Pot Synthesis of this compound-butyl
This protocol details a one-pot synthesis method involving a condensation reaction followed by an esterification, catalyzed by a phase transfer catalyst.
Materials:
-
(R)-(+)-2-(4-hydroxyphenoxy)propionic acid
-
3,4-difluorobenzonitrile
-
Anhydrous potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bisulfate (TBAS) or Tetrabutylammonium bromide (TBAB)
-
N,N-dimethylformamide (DMF)
-
Butyl bromide
-
Ethyl acetate
-
Water
Procedure:
-
Condensation Reaction:
-
In a sealed reaction vessel, combine (R)-(+)-2-(4-hydroxyphenoxy)propionic acid (e.g., 546.5 mg), 3,4-difluorobenzonitrile (e.g., 417.3 mg), anhydrous potassium carbonate (e.g., 974.4 mg), and the chosen phase transfer catalyst (e.g., tetrabutylammonium bisulfate).
-
Add N,N-dimethylformamide (DMF, e.g., 4 mL) as the solvent.
-
Heat the mixture to 80°C and stir for approximately 7 hours.
-
-
Esterification Reaction:
-
After the condensation is complete, cool the reaction mixture to 50°C.
-
Add butyl bromide (e.g., 1.233 g) to the mixture.
-
Reseal the vessel and heat the mixture to 80°C for an additional 6 hours.
-
-
Work-up and Purification:
-
After cooling, recover the solvent and any excess butyl bromide under reduced pressure.
-
Extract the residue with ethyl acetate (3 x 20 mL).
-
Combine the organic phases and evaporate the solvent to yield the crude product.
-
The final product, this compound-butyl, can be further purified if necessary. The product is typically obtained as a colorless oil that may solidify upon storage.
-
Data Presentation
The use of a phase transfer catalyst significantly improves the yield and optical purity of this compound-butyl. The following table summarizes the results obtained with different catalysts compared to a non-catalyzed reaction.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| None | DMF | 80 | 72 | - |
| Tetrabutylammonium bisulfate (TBAS) | DMF | 80 | 94.2 | 98 |
| Tetrabutylammonium bromide (TBAB) | DMF | 80 | 92 | 92 |
Table 1: Comparison of reaction outcomes with and without a phase transfer catalyst. Data sourced from.
Visualizations
Reaction Scheme
References
Application Notes and Protocols for the Quantification of Cyhalofop-butyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Cyhalofop-butyl in various matrices. The protocols are based on established and validated analytical techniques, ensuring accuracy and reliability of results.
Introduction
This compound-butyl is a post-emergence herbicide from the aryloxyphenoxypropionate group, primarily used to control grass weeds in rice cultivation.[1][2] Its mode of action involves the inhibition of acetyl-coenzyme A carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[2] Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. This document outlines detailed protocols for the quantification of this compound-butyl and its metabolites using modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC).
Analytical Standards
For accurate quantification, the use of a certified reference material (CRM) of this compound-butyl is essential. CRMs are produced and certified under ISO/IEC 17025 and ISO 17034 standards, ensuring traceability to primary materials from national metrology institutes. Analytical standards, such as PESTANAL®, are also commercially available.
Preparation of Standard Solutions:
-
Primary Stock Solution (1000 ppm): Accurately weigh the required amount of this compound-butyl certified reference material and dissolve it in a suitable solvent, such as methanol, to prepare a 1000 ppm stock solution.
-
Intermediate Standard Solution (100 ppm): Dilute the primary stock solution with the same solvent to obtain a 100 ppm intermediate standard solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate standard solution to the desired concentration range (e.g., 2.5, 5, 7.5, 10, 25, and 50 ng/mL) for constructing the calibration curve.
-
Storage: Store all standard solutions at 4°C in dark vials to prevent degradation.
Quantitative Data Summary
The following tables summarize the quantitative performance data for various analytical methods used for this compound-butyl quantification.
Table 1: Method Performance for this compound-butyl Quantification in Agricultural Products
| Analytical Method | Matrix | Linearity Range (µg/mL) | LOQ (mg/kg) | LOD (mg/kg) | Recovery (%) | RSD (%) |
| QuEChERS-UPLC | Cereals & Oilseeds | 0.002 - 5 | 0.01 - 0.02 | - | 85.12 - 101.12 | 1.1 - 3.3 |
| LC-MS/MS | Brown Rice, Soybean, Potato, Pepper, Mandarin | - | 0.01 | 0.0075 | 70 - 120 | < 20 |
| HPLC-MS/MS | Paddy Water, Paddy Soil, Rice Plant, Rice Straw, Rice Hulls, Husked Rice | - | 0.01 | - | 76.1 - 107.5 | 1.1 - 8.2 |
Data sourced from multiple studies.
Table 2: Method Performance for this compound-butyl Quantification in Environmental Samples
| Analytical Method | Matrix | LOQ (ppm) | LOD (ppm) | Recovery (%) |
| HPLC-UV | Water | - | 0.02 | 82.5 - 100.0 |
| HPLC-UV | Soil | - | 0.02 | 66.7 - 97.9 |
| LC-MS | Soil | 0.01 | 0.003 | 73.0 - 92.0 |
| GC-ECD | Soil | 0.05 | 0.01 | 83 - 92 |
Data sourced from multiple studies.
Experimental Protocols
Protocol 1: QuEChERS-UPLC for Cereals and Oilseeds
This protocol is adapted from a method for the simultaneous determination of this compound-butyl and its acid metabolite in cereals and oilseeds.
1. Sample Preparation (QuEChERS)
-
Weigh 2.0 g (oilseeds) or 5.0 g (cereals) of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of 0.1% formic acid in water-acetonitrile (1:1, v/v) as the extraction solvent.
-
Vortex for 1 min.
-
Add QuEChERS salts (e.g., anhydrous magnesium sulfate, sodium chloride).
-
Vortex vigorously for 1 min and then centrifuge.
-
Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
-
For cleanup, use a dispersive solid-phase extraction (d-SPE) tube containing adsorbents like N-propyl ethylenediamine (PSA) and C18.
-
Vortex for 1 min and centrifuge.
-
Filter the purified extract through a 0.22 µm filter before UPLC analysis.
2. UPLC Conditions
-
Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm) or equivalent.
-
Mobile Phase: Gradient elution with 0.1% phosphoric acid in water and a mixture of methanol and acetonitrile.
-
Flow Rate: As per instrument recommendation for the specific column.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 30-40 °C.
-
Detection: UV or Diode Array Detector (DAD).
-
Quantification: External standard method based on peak area.
Protocol 2: LC-MS/MS for Agricultural and Environmental Samples
This protocol is a generalized procedure based on methods developed for various agricultural products and environmental matrices.
1. Sample Extraction
-
Agricultural Products (e.g., rice, soybean):
-
Homogenize the sample.
-
Extract a known weight of the sample with acetonitrile.
-
Use a salt mixture (QuEChERS EN salts) to induce phase separation.
-
-
Soil and Sediment:
-
Extract the sample with a mixture of 90% acetone and 10% 1.0 N hydrochloric acid.
-
An aliquot of the extract is concentrated to remove acetone and then hydrolyzed with 0.1 N sodium hydroxide to convert this compound-butyl to this compound-acid.
-
Acidify the sample and extract with a suitable organic solvent mixture (e.g., 60% 1-chlorobutane/40% methyl-tert-butyl ether).
-
-
Water:
-
Liquid-liquid extraction with a suitable organic solvent.
-
2. Sample Cleanup
-
Agricultural Products: Use d-SPE with sorbents like Z-SEP (zirconium dioxide-modified silica).
-
Soil and Sediment: After extraction and hydrolysis, the residue is reconstituted and purified using a silica gel solid-phase extraction (SPE) cartridge.
3. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both quantification and confirmation. For this compound-butyl, the precursor ion [M+NH4]+ at m/z 375 and product ions at m/z 256 and 120 can be used.
-
Quantification: A matrix-matched external calibration curve is recommended to compensate for matrix effects.
Visualizations
Caption: General experimental workflow for this compound-butyl quantification.
Caption: Key parameters for analytical method validation.
References
Application Notes and Protocols for Greenhouse Bioassay of Cyhalofop-butyl Susceptibility
Introduction
Cyhalofop-butyl is a selective, post-emergence herbicide widely used for the control of grass weeds in rice and other crops.[1] It belongs to the aryloxyphenoxypropionate ("fop") chemical family and functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in susceptible grass species.[1][2][3] The repeated use of this compound-butyl has led to the evolution of resistant weed biotypes, particularly in species such as Echinochloa crus-galli (barnyardgrass).[4] Therefore, accurate and standardized bioassays are essential for the early detection of resistance, monitoring its spread, and developing effective weed management strategies.
These application notes provide a detailed protocol for conducting a greenhouse bioassay to determine the susceptibility of weed populations to this compound-butyl. The protocol is primarily designed for researchers, scientists, and professionals involved in herbicide development and weed management.
Principle of the Bioassay
The greenhouse bioassay is a whole-plant test that evaluates the response of suspected resistant and known susceptible weed populations to a range of this compound-butyl doses. By comparing the dose-response curves of the different populations, the level of resistance can be quantified. The most common metric used is the GR₅₀ value, which represents the herbicide dose required to cause a 50% reduction in plant growth (e.g., fresh weight) compared to an untreated control. A resistance index (RI) can then be calculated by dividing the GR₅₀ of the suspected resistant population by the GR₅₀ of the susceptible population.
Experimental Protocols
Seed Collection and Plant Material
-
Seed Sampling: Collect mature seeds from suspected resistant weed populations in the field, preferably from plants that have survived a recent this compound-butyl application. To ensure a representative sample, collect seeds from at least 30 randomly selected plants within the infested area. For comparison, obtain seeds of a known susceptible population of the same weed species.
-
Seed Storage: Air-dry the collected seeds in paper bags away from direct sunlight for a few days. Store the seeds in a cool, dry place until needed. Proper labeling with collection date, location, and suspected resistance status is crucial.
-
Seed Germination: Prior to the bioassay, break any seed dormancy if necessary. Germinate the seeds in petri dishes on moist filter paper or in trays with a suitable growing medium.
Plant Growth Conditions
-
Potting: Transplant uniform seedlings (e.g., at the 2-3 leaf stage) into pots (e.g., 9 cm in diameter) filled with a sterilized potting mix (e.g., a mixture of soil, sand, and peat).
-
Greenhouse Environment: Maintain the plants in a greenhouse with controlled temperature (e.g., 25-30°C), humidity, and photoperiod (e.g., 16-hour light/8-hour dark cycle) to ensure optimal growth. Water the plants as needed.
Herbicide Application
-
Herbicide Preparation: Prepare a stock solution of a commercial formulation of this compound-butyl. From this stock solution, prepare a series of dilutions to achieve the desired range of application rates. The specific rates will depend on the weed species and the expected level of resistance, but should span from sub-lethal to lethal doses for the susceptible population.
-
Application: Apply the herbicide solutions to the plants at the 3-4 leaf stage using a laboratory spray chamber calibrated to deliver a consistent volume of spray solution. Ensure uniform coverage of the foliage. An untreated control group (sprayed with water and any adjuvant used in the herbicide formulation) must be included for each population.
Data Collection and Analysis
-
Visual Assessment: Visually assess the percentage of weed control at regular intervals after treatment (e.g., 7, 14, and 21 days after treatment - DAT).
-
Biomass Measurement: At a predetermined time point (e.g., 21 DAT), harvest the above-ground biomass of all plants in each treatment group. Determine the fresh weight of the harvested biomass.
-
Data Analysis:
-
Convert the fresh weight data to a percentage of the untreated control for each population.
-
Perform a dose-response analysis using a suitable statistical software package. A log-logistic model is commonly used to describe the relationship between herbicide dose and plant response.
-
From the dose-response curves, determine the GR₅₀ value for each population.
-
Calculate the Resistance Index (RI) as follows: RI = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population).
-
Data Presentation
The quantitative results of the bioassay should be summarized in clear and concise tables for easy comparison.
Table 1: Dose-Response of Echinochloa crus-galli Populations to this compound-butyl
| Population | GR₅₀ (g a.i. ha⁻¹) | 95% Confidence Interval | Resistance Index (RI) |
| Susceptible (S) | 5.6 | 4.8 - 6.4 | 1.0 |
| Resistant (R) | 75.8 | 68.2 - 83.4 | 13.5 |
Note: Data presented here are hypothetical and for illustrative purposes. Actual values will vary depending on the specific weed populations and experimental conditions.
Table 2: Estimated Doses of this compound-butyl for 50% (GR₅₀) and 90% (GR₉₀) Growth Reduction in Susceptible and Resistant Barnyardgrass Biotypes
| Biotype | Herbicide | GR₅₀ (g a.i. ha⁻¹) | GR₉₀ (g a.i. ha⁻¹) |
| Susceptible | This compound-butyl | 12.1 | 35.0 |
| Resistant 1 | This compound-butyl | 51.5 | 150.0 |
| Resistant 2 | This compound-butyl | 42.9 | 125.0 |
Note: Data adapted from a study on Echinochloa spp. and are for illustrative purposes.
Mandatory Visualizations
This compound-butyl Mode of Action and Resistance Mechanism
Caption: this compound-butyl mode of action and target-site resistance.
Experimental Workflow for Greenhouse Bioassay
Caption: Experimental workflow for this compound-butyl susceptibility testing.
References
Application Notes and Protocols for the Extraction of Cyhalofop-butyl and its Metabolites from Soil
These application notes provide detailed methodologies for the extraction of Cyhalofop-butyl and its primary metabolites, this compound-acid, this compound-diacid, and this compound-amide, from soil matrices. The protocols are intended for researchers, scientists, and professionals in the field of environmental science and drug development.
Overview
This compound-butyl is an aryloxyphenoxypropionate herbicide used for post-emergence control of grass weeds in rice fields.[1] In the soil, it degrades into several metabolites, primarily this compound-acid, which is the phytotoxic form, as well as this compound-diacid and this compound-amide.[1][2] Accurate and efficient extraction methods are crucial for monitoring their environmental fate and ensuring food safety. This document outlines three common and effective methods for their extraction from soil: Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) cleanup, a QuEChERS-based method, and a straightforward Liquid-Liquid Extraction method.
Quantitative Data Summary
The following tables summarize the performance data for the various extraction methods described in the literature.
Table 1: Recovery of this compound-butyl and its Metabolites using Liquid-Liquid Extraction with SPE Cleanup
| Analyte | Fortification Level (ng/g) | Average Recovery (%) | Reference |
| This compound-acid | 10.0 | 82.4 - 86.6 | [3] |
| 50.0 | 90.2 | [3] | |
| 100.0 | 91.1 | ||
| This compound-amide | 10.0 | 87.6 - 92.0 | |
| 50.0 | 87.6 | ||
| 100.0 | 94.0 | ||
| This compound-diacid | 10.0 | 91.8 | |
| 16.0 | 73.0 | ||
| 50.0 | 81.6 | ||
| 100.0 | 80.0 |
Table 2: Recovery of this compound-butyl and this compound-acid using a Liquid-Liquid Extraction Method
| Analyte | Fortification Level (ppm) | Average Recovery (%) | Reference |
| This compound-butyl | 0.08 | 66.7 - 97.9 | |
| This compound-acid | 0.05 | 76.9 - 98.1 | |
| 0.2 | 76.9 - 98.1 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Method | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| This compound-butyl | LLE | 0.02 (ppm) | - | |
| This compound-acid | LLE | 0.01 (ppm) | - | |
| This compound-butyl | HPLC-MS/MS | - | 0.01 | |
| This compound-acid | HPLC-MS/MS | - | 0.01 | |
| This compound-butyl | QuEChERS | 0.0075 | 0.01 |
Experimental Protocols
Method 1: Liquid-Liquid Extraction with Solid-Phase Extraction (SPE) Cleanup
This method is a robust technique for the extraction and cleanup of this compound-butyl and its major metabolites from soil, followed by analysis using liquid chromatography-mass spectrometry (LC/MS).
Protocol:
-
Sample Preparation:
-
Weigh 5.0 g of soil into a 40 mL vial.
-
-
Extraction:
-
Add a solution of 90% acetone and 10% 1.0 N hydrochloric acid to the soil sample.
-
Shake vigorously.
-
Take an 8 mL aliquot of the extract and concentrate it to remove the acetone.
-
Dilute the concentrated extract with 0.1 N sodium hydroxide to hydrolyze any remaining this compound-butyl to this compound-acid.
-
Acidify the sample with hydrochloric acid.
-
Perform a liquid-liquid extraction with a solution of 60% 1-chlorobutane and 40% methyl-tert-butyl ether (MTBE).
-
-
Cleanup (SPE):
-
Evaporate the 1-chlorobutane/MTBE solution to dryness.
-
Reconstitute the residue in a solution of 89.5% hexane, 10% acetone, and 0.5% formic acid.
-
Purify the reconstituted solution using a silica gel solid-phase extraction (SPE) cartridge.
-
Elute the analytes from the SPE column and evaporate the eluate to dryness.
-
-
Analysis:
-
Reconstitute the final residue in the HPLC mobile phase.
-
Analyze by HPLC with mass spectrometry detection (LC/MS).
-
Caption: Workflow for LLE with SPE Cleanup.
Method 2: QuEChERS-based Extraction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a simpler and faster alternative for the extraction of this compound-butyl.
Protocol:
-
Sample Preparation:
-
Weigh a homogenized soil sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add acetonitrile to the sample in the centrifuge tube. For dry soil, pre-hydrate with water for 30 minutes before adding acetonitrile.
-
Homogenize the mixture with a tissue homogenizer for 1 minute.
-
Add QuEChERS EN extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake manually for 1 minute.
-
Centrifuge for 5 minutes at ≥3000 rcf.
-
-
Cleanup (dSPE):
-
Transfer an aliquot of the supernatant to a dispersive SPE (dSPE) tube containing a suitable sorbent (e.g., Z-SEP).
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
-
Analysis:
-
Transfer the purified extract into an autosampler vial for LC-MS/MS analysis.
-
Caption: Workflow for QuEChERS Extraction.
Method 3: Liquid-Liquid Extraction
This method is a simpler liquid-liquid extraction protocol suitable for the analysis of this compound-butyl and its primary metabolite, this compound-acid, by HPLC-UVD.
Protocol:
-
Sample Preparation:
-
Weigh 20 g of soil into a flask.
-
Add 20 mL of 1 mol/L hydrochloric acid and 80 mL of methanol.
-
Shake for 1 hour.
-
Filter the mixture.
-
-
Extraction:
-
Transfer the filtrate to a separatory funnel and add 150 mL of 6% sodium chloride solution.
-
Extract the aqueous layer with 50 mL of dichloromethane, shaking for at least 1 minute.
-
Repeat the extraction twice more with 50 mL of dichloromethane each time.
-
Combine the dichloromethane layers.
-
-
Cleanup and Analysis:
-
Evaporate the combined dichloromethane layer to approximately 1 mL using a rotary evaporator.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Dissolve the residue in 2 mL of methanol for HPLC analysis.
-
Caption: Workflow for Liquid-Liquid Extraction.
Concluding Remarks
The choice of extraction method will depend on the specific requirements of the analysis, including the target analytes, desired sensitivity, available equipment, and sample throughput. The LLE with SPE cleanup method is highly effective for a broad range of metabolites and provides excellent cleanup, making it suitable for sensitive LC/MS analysis. The QuEChERS method offers a significant advantage in terms of speed and simplicity, making it ideal for high-throughput laboratories. The simpler LLE method is a cost-effective option for the analysis of the parent compound and its primary acid metabolite when using HPLC with UV detection. It is recommended to validate the chosen method in-house to ensure it meets the specific performance criteria for the intended application.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Cyhalofop Acid in Plant Tissues
Introduction
Cyhalofop-butyl is a selective post-emergence herbicide used to control grass weeds in rice and other crops. In plants, it is rapidly hydrolyzed to its phytotoxic metabolite, this compound acid. Monitoring the levels of this compound acid is crucial for residue analysis, environmental monitoring, and understanding the metabolic fate of the herbicide in various plant species. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound acid in plant tissues. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation procedure, which ensures high recovery and matrix effect reduction.
Principle
This method involves the extraction of this compound acid from homogenized plant tissue using an acidified organic solvent, followed by a dispersive solid-phase extraction (dSPE) cleanup to remove interfering matrix components. The cleaned extract is then analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity for the quantification of the target analyte.
Data Presentation
Table 1: LC-MS/MS Parameters for this compound Acid Detection
| Parameter | Recommended Conditions |
| LC Column | C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient Elution | Optimized for separation from matrix interferences |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 2.0 - 3.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 550 °C |
| Desolvation Gas Flow | 800 - 1100 L/hr |
Table 2: MRM Transitions for this compound Acid
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| 356.1 | 296.1 | 160.1 | Optimized for specific instrument |
| 356.0 | 296.0 | 228.0 | Optimized for specific instrument |
Note: Collision energies should be optimized for the specific mass spectrometer being used.
Table 3: Method Validation Data for this compound Acid in Various Plant Matrices
| Matrix | Linearity (R²) | LOQ (mg/kg) | LOD (mg/kg) | Recovery (%) | RSD (%) |
| Cereals and Oilseeds[1] | >0.99 | 0.01 - 0.02 | Not Reported | 82.63 - 100.02 | 1.1 - 3.3 |
| Rice Ecosystem (paddy water, soil, plant, straw, hulls, husked rice)[2][3][4] | Not Reported | 0.01 | Not Reported | 76.1 - 107.5 | 1.1 - 8.2 |
| Brown Rice, Soybean, Potato, Pepper, Mandarin[5] | ≥0.999 | 0.01 | 0.0075 | 70 - 120 | <20 |
| Cabbage, Chives, Pear, Wheat Flour, Soybean Oil | >0.993 | Not Reported | 0.0001 - 0.008 | 69.8 - 120 | 0.6 - 19.5 |
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from food matrices.
a. Homogenization:
-
Weigh a representative portion of the plant tissue (e.g., 10-15 g).
-
Homogenize the sample to a uniform consistency. For dry samples, it may be necessary to add a small amount of water to facilitate homogenization.
b. Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add the appropriate internal standard solution.
-
Add a QuEChERS extraction salt packet (commonly containing magnesium sulfate and sodium acetate or citrate).
-
Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile phase.
-
Centrifuge the tube at ≥1,500 rcf for 5 minutes to separate the organic and aqueous layers and pellet the solid matrix material.
c. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1-2 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL or 15 mL dSPE cleanup tube.
-
The dSPE tube should contain a mixture of primary secondary amine (PSA) sorbent to remove organic acids, fatty acids, and sugars, and C18 sorbent to remove nonpolar interferences. Anhydrous magnesium sulfate is also included to remove any remaining water. For pigmented samples, graphitized carbon black (GCB) can be added, but it may also remove planar analytes.
-
Vortex the dSPE tube for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rcf) for 5 minutes.
-
The resulting supernatant is the final extract.
LC-MS/MS Analysis
-
Transfer the final extract into an autosampler vial.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using a C18 reverse-phase column and a gradient elution program with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile or methanol.
-
Detect this compound acid using a tandem mass spectrometer operating in negative ion mode (ESI-) and MRM mode.
-
Use at least two MRM transitions for confident identification and quantification. The most intense transition is typically used for quantification, while the second is used for confirmation.
Mandatory Visualizations
Caption: Experimental workflow for this compound acid analysis.
References
- 1. Determination of this compound-butyl and this compound-acid Residues in Cereals and Oilseeds by QuEChERS-UPLC [spgykj.com]
- 2. lcms.cz [lcms.cz]
- 3. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Pyridate, Quizalofop-ethyl, and this compound-butyl Residues in Agricultural Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analysis of Cyhalofop-butyl in Food Matrices
References
- 1. Determination and study on dissipation and residue determination of this compound-butyl and its metabolite using HPLC-MS/MS in a rice ecosystem | Semantic Scholar [semanticscholar.org]
- 2. Simultaneous Determination of Pyridate, Quizalofop-ethyl, and this compound-butyl Residues in Agricultural Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review of the existing MRLs for this compound-butyl | EFSA [efsa.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Cyhalofop-Butyl Antagonism in Herbicide Tank Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering antagonism with cyhalofop-butyl in herbicide tank mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound-butyl antagonism?
A1: this compound-butyl antagonism is a reduction in the efficacy of this compound-butyl when it is tank-mixed with certain other herbicides.[1] This means that the mixture provides less control of grass weeds than when this compound-butyl is applied alone. This phenomenon can lead to failed experiments, wasted resources, and the development of herbicide resistance.
Q2: What is the primary mechanism of this compound-butyl antagonism?
A2: The primary mechanism is the inhibition of the conversion of this compound-butyl (the pro-herbicide) to its phytotoxic form, this compound-acid.[1] this compound-butyl itself is not active against target weeds. It must be hydrolyzed by esterase enzymes in the plant's apoplast to become this compound-acid, which then inhibits the acetyl-CoA carboxylase (ACCase) enzyme, disrupting fatty acid synthesis and leading to weed death.[1] Some tank-mix partners can interfere with these esterase enzymes, thus reducing the amount of active herbicide reaching its target site.[1]
Q3: Which herbicides are known to cause antagonism with this compound-butyl?
A3: Several herbicides, particularly those used for broadleaf weed control in rice, are known to antagonize this compound-butyl. These include:
-
Propanil: This is a well-documented antagonist that directly interacts with apoplastic esterase enzymes.[1]
-
Sulfonylureas (e.g., Almix® - a mix of metsulfuron-methyl and chlorimuron-ethyl): Tank-mixing with these herbicides can lead to a complete loss of grass weed control.
-
Phenoxy herbicides (e.g., 2,4-D): These can also cause significant antagonism when tank-mixed with this compound-butyl.
-
Other broadleaf herbicides: Halosulfuron and triclopyr have also been shown to reduce the efficacy of this compound-butyl.
Q4: How can I overcome this compound-butyl antagonism?
A4: Several strategies can be employed to mitigate or overcome antagonism:
-
Sequential Application: Instead of tank-mixing, apply the herbicides separately with a sufficient time interval between applications. A 2 to 5-day interval is often effective.
-
Use of Adjuvants: While more research is needed for specific recommendations, adjuvants that enhance herbicide absorption, such as methylated seed oils (MSOs), may help overcome antagonism by increasing the uptake of this compound-butyl.
-
Novel Application Technologies: Techniques like dual-boom sprayers, which apply the herbicides through separate nozzles simultaneously, can prevent the chemical interaction in the spray tank and on the leaf surface.
Troubleshooting Guides
Problem 1: Poor grass weed control after applying a tank mixture of this compound-butyl and a broadleaf herbicide.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Antagonism from the tank-mix partner. | 1. Identify the tank-mix partner. If it is a known antagonist (e.g., propanil, 2,4-D, sulfonylureas), antagonism is the likely cause. 2. In future experiments, switch to a sequential application. Apply this compound-butyl first, followed by the broadleaf herbicide 2-5 days later. 3. Consider using a different broadleaf herbicide that is not known to antagonize this compound-butyl. | Improved grass weed control in subsequent experiments. |
| Weed resistance to this compound-butyl. | 1. Review the history of herbicide use in the experimental area. 2. Conduct a dose-response assay to confirm resistance. 3. If resistance is confirmed, consider using a herbicide with a different mode of action. | Determination of the cause of poor control and adjustment of weed management strategy. |
| Improper application. | 1. Verify that the correct herbicide rates, water volume, and spray pressure were used. 2. Ensure that the application was made at the correct weed growth stage. | Optimization of application parameters for future experiments. |
Problem 2: Complete failure of grass weed control with a this compound-butyl tank mix.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Severe antagonism. | This is highly likely if tank-mixed with herbicides like 2,4-D or Almix®. These mixtures can result in a complete loss of this compound-butyl activity against grasses. | Understanding that this specific tank mix is not viable. |
| Incorrect herbicide. | Double-check the product labels to ensure the correct herbicides were used. | Confirmation of the products used. |
Data Presentation
Table 1: Effect of Tank Mixing and Sequential Application of this compound-butyl and 2,4-D on Weed Control Efficiency in Upland Rice
| Treatment | Dose (g a.i./ha) | Application Timing (Days After Sowing) | Weed Control Efficiency (%) |
| This compound-butyl | 120 | 15 | 85.0 |
| 2,4-D | 1000 | 15 | 30.0 |
| This compound-butyl + 2,4-D (Tank Mix) | 120 + 1000 | 15 | 32.0 |
| This compound-butyl fb 2,4-D (Sequential) | 120 then 1000 | 15 then 20 | 92.0 |
| 2,4-D fb this compound-butyl (Sequential) | 1000 then 120 | 15 then 20 | 90.0 |
Source: Adapted from a study on weed control in direct-seeded upland rice. The data clearly shows that tank mixing this compound-butyl with 2,4-D results in a weed control efficiency similar to 2,4-D alone, indicating a complete loss of this compound-butyl's activity against grasses. Sequential application, however, provides excellent control of mixed weed flora.
Table 2: Efficacy of this compound-butyl Tank Mixed and in Sequential Application with Almix® on Echinochloa stagnina (a grass weed)
| Treatment | Dose (g a.i./ha) | Application Timing (Days After Sowing) | Echinochloa stagnina count/m² |
| Unweeded Control | - | - | 35 |
| This compound-butyl | 80 | 18 | 0 |
| Almix® | 4 | 18 | 32 |
| This compound-butyl + Almix® (Tank Mix) | 80 + 4 | 18 | 30 |
| This compound-butyl fb Almix® (Sequential) | 80 then 4 | 18 then 20 | 2 |
Source: Adapted from a study on weed control in wet-seeded rice. Similar to 2,4-D, tank mixing with Almix® resulted in a near-complete loss of efficacy against the grass weed. A sequential application with a 2-day interval significantly improved control.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Analysis of this compound-butyl and this compound-acid in Plant Tissue
This protocol is designed to quantify the conversion of this compound-butyl to its active form, this compound-acid, in plant tissues, which is crucial for investigating antagonism.
-
Sample Preparation:
-
Harvest 1 gram of fresh plant tissue (e.g., leaves of barnyardgrass).
-
Immediately freeze in liquid nitrogen and grind to a fine powder.
-
Homogenize the powder in 10 mL of acetonitrile.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector at 254 nm.
-
Column Temperature: 30°C.
-
-
Quantification:
-
Prepare standard curves for both this compound-butyl and this compound-acid.
-
Compare the peak areas from the plant samples to the standard curves to determine the concentration of each compound.
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Protocol 2: RNA-Seq for Gene Expression Analysis in Herbicide Resistance/Antagonism Studies
This protocol provides a general workflow for using RNA sequencing to identify genes involved in metabolic resistance or other mechanisms related to herbicide antagonism.
-
Experimental Design and Sampling:
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Grow susceptible and potentially resistant/antagonized weed biotypes under controlled conditions.
-
Treat plants with this compound-butyl, the antagonizing herbicide, and the tank mixture. Include an untreated control.
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Harvest leaf tissue at specific time points after treatment (e.g., 6, 24, 48 hours).
-
Immediately freeze samples in liquid nitrogen and store at -80°C.
-
-
RNA Extraction and Library Preparation:
-
Extract total RNA from the plant tissue using a commercially available kit.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Prepare RNA-Seq libraries using a kit compatible with your sequencing platform (e.g., Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome or perform de novo assembly if a reference is unavailable.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between treatments and biotypes.
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Perform functional annotation and pathway analysis to identify genes potentially involved in antagonism (e.g., esterases, cytochrome P450s, GSTs).
-
Visualizations
Caption: Mechanism of this compound-butyl Antagonism.
Caption: Workflow for Investigating Herbicide Antagonism.
References
Improving Cyhalofop-butyl efficacy with adjuvants and surfactants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of the herbicide Cyhalofop-butyl through the use of adjuvants and surfactants.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential causes and solutions.
Issue 1: Reduced Efficacy of this compound-butyl in Field or Greenhouse Trials
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Question: We are observing lower than expected weed control with our this compound-butyl applications. What are the potential causes and how can we troubleshoot this?
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Answer: Reduced efficacy can stem from several factors, ranging from weed characteristics to application techniques. Here’s a systematic approach to troubleshooting:
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Weed Growth Stage: this compound-butyl is most effective on young, actively growing weeds.[1] As weeds mature, their sensitivity to the herbicide decreases, necessitating higher doses.[1]
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Solution: Apply this compound-butyl when weeds are in the 2-3 leaf stage for optimal results.[2]
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Formulation and Adjuvant Selection: The choice of formulation and the addition of an appropriate adjuvant are critical for performance. Emulsifiable concentrate (EC) formulations generally exhibit higher efficacy than wettable powders (WP) or water-emulsifiable granules (EW).[1]
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Solution: When not included in the formulation, add a suitable adjuvant to the tank mix. Non-ionic surfactants (NIS), crop oil concentrates (COC), or methylated seed oils (MSO) can significantly improve performance by reducing surface tension and increasing spray droplet contact area with the leaf surface.[2] Always consult the herbicide label for recommended adjuvant types and rates.
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Water Quality: The water used as a carrier can impact herbicide effectiveness. Hard water containing cations like calcium, magnesium, and iron can antagonize this compound-butyl.
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Solution: Use water conditioning adjuvants, such as ammonium sulfate (AMS), to mitigate the effects of hard water. It is advisable to add water conditioners to the tank before the herbicide.
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Application Technique: Improper application can lead to poor coverage and reduced absorption.
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Solution: For applications in rice paddies, drain the field to expose at least two-thirds of the weed before spraying to ensure maximum contact. Maintain a water depth of 3-5 cm for 5-7 days post-application. Use calibrated sprayers to ensure accurate and uniform coverage.
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Environmental Conditions: Environmental factors can influence herbicide uptake and efficacy. Applications during drought or extreme heat should be avoided. Low relative humidity can cause rapid droplet drying, reducing absorption.
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Solution: Apply this compound-butyl in cool conditions (15–25°C). In low humidity environments, consider using an oil-based adjuvant to slow droplet drying.
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Issue 2: Suspected Herbicide Antagonism in Tank Mixes
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Question: We are tank-mixing this compound-butyl with other herbicides to broaden our weed control spectrum, but the efficacy against grassy weeds has decreased. What could be the cause?
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Answer: Herbicide antagonism, a reduction in the efficacy of one herbicide due to the presence of another, is a known issue.
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Potential Cause: Some broadleaf herbicides can interfere with the absorption and translocation of this compound-butyl in grassy weeds. For example, propanil has been shown to hinder the metabolism of this compound-butyl to its active form, this compound-acid, within the plant.
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Troubleshooting Steps:
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Consult Compatibility Charts: Always refer to the herbicide labels for information on compatible tank-mix partners.
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Conduct a Jar Test: Before mixing a full tank, perform a jar test to check for physical incompatibility (e.g., precipitation, clumping) between the herbicides and adjuvants.
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Sequential Applications: If antagonism is suspected, consider applying the herbicides separately. Apply this compound-butyl first and allow sufficient time for it to be absorbed before applying the broadleaf herbicide. The optimal interval will depend on the specific herbicides and environmental conditions.
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Adjust Adjuvant System: The choice of adjuvant can sometimes influence tank-mix compatibility and performance. Experiment with different types or rates of adjuvants as recommended by the herbicide labels.
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Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound-butyl?
A1: this compound-butyl is a systemic, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) group. Its mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme. ACCase is crucial for the biosynthesis of fatty acids, which are essential components of plant cell membranes. By blocking this enzyme, this compound-butyl disrupts lipid formation, leading to the breakdown of cell membranes, cessation of growth, and eventual death of susceptible grassy weeds.
Q2: Why are adjuvants and surfactants necessary with this compound-butyl?
A2: Adjuvants and surfactants are critical for maximizing the performance of this compound-butyl for several reasons:
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Improved Spreading and Wetting: Surfactants reduce the surface tension of spray droplets, allowing them to spread more evenly over the waxy surface of weed leaves and increasing the contact area for absorption.
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Enhanced Penetration: Adjuvants like crop oil concentrates (COCs) and methylated seed oils (MSOs) can help dissolve the waxy cuticle of the leaf, facilitating the penetration of the active ingredient into the plant.
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Increased Absorption and Translocation: Studies have shown that tank-mixing with adjuvants can significantly increase the absorption and translocation of this compound-butyl within the weed.
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Mitigation of Environmental Factors: Adjuvants can help overcome challenges posed by adverse environmental conditions, such as hard water and low humidity.
Q3: What are the different types of adjuvants that can be used with this compound-butyl?
A3: The primary types of activator adjuvants used to enhance this compound-butyl efficacy are:
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Non-ionic Surfactants (NIS): These are general-purpose surfactants that reduce surface tension and improve wetting.
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Crop Oil Concentrates (COC): A mixture of petroleum-based oil (typically 80-85%) and a non-ionic surfactant (15-20%), COCs improve penetration through the leaf cuticle.
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Methylated Seed Oils (MSO): Derived from vegetable oils, MSOs are often more effective than COCs at penetrating the leaf cuticle, especially under dry conditions or on weeds with thick, waxy leaves.
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High Surfactant Oil Concentrates (HSOC): These are a type of MSO with a higher concentration of surfactant.
In addition to activator adjuvants, utility adjuvants may also be beneficial:
-
Water Conditioners: Such as ammonium sulfate (AMS), are used to counteract the negative effects of hard water.
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Drift Control Agents: These increase the size of spray droplets to minimize off-target movement.
Q4: Are there any safety precautions to consider when using this compound-butyl and adjuvants?
A4: Yes, always follow the safety recommendations on the product labels. This compound-butyl has low mammalian toxicity but is toxic to aquatic organisms, so care should be taken to avoid runoff into water bodies. When handling and applying this compound-butyl and any accompanying adjuvants, appropriate personal protective equipment (PPE), such as chemical-resistant gloves, protective eyewear, and long sleeves, should be worn.
Data Presentation
Table 1: Effect of Adjuvants on the Efficacy of this compound-butyl against Barnyardgrass (Echinochloa crus-galli)
| Treatment | Adjuvant Concentration (% v/v) | Efficacy Improvement over this compound-butyl alone |
| This compound-butyl + Tank-mixed Adjuvants | 2% | Approximately 2-fold increase |
| This compound-butyl + Silwet 625 | 0.05% | Approximately 2-fold increase |
Source: Comparative effects of different types of tank-mixed adjuvants on the efficacy, absorption and translocation of this compound-butyl in barnyardgrass (Echinochloa crus-galli [L.] Beauv.).
Table 2: Resistance Levels of Chinese Sprangletop (Leptochloa chinensis) Populations to this compound-butyl
| Population | ED50 (g a.i. ha-1) | Resistance Level |
| Susceptible (LC-S) | Not specified | - |
| Resistant (LC-1701) | 187.7 | High |
| Resistant (LC-1704) | 735.7 | High |
ED50: The effective dose that causes a 50% reduction in plant growth. The recommended field application rate in China is 105 g a.i. ha-1.
Experimental Protocols
Protocol 1: Evaluating the Efficacy of Adjuvants with this compound-butyl
This protocol outlines a general procedure for conducting a replicated field or greenhouse experiment to assess the impact of different adjuvants on the efficacy of this compound-butyl.
1. Experimental Design:
- Use a randomized complete block design with a minimum of three to four replications.
- Include the following treatments:
- Untreated control.
- This compound-butyl applied alone at the recommended rate.
- This compound-butyl applied with each adjuvant being tested at both the minimum and maximum recommended rates.
2. Plant Material:
- Grow a target weed species known to be susceptible to this compound-butyl (e.g., Echinochloa crus-galli).
- Ensure uniform growth of the weeds and apply the herbicide at the appropriate growth stage (e.g., 2-3 leaf stage).
3. Herbicide and Adjuvant Application:
- Calibrate the sprayer to deliver a consistent and known volume of spray solution.
- Prepare the spray solutions according to the treatment plan, ensuring thorough mixing. The recommended order of addition to the spray tank is: 1) water conditioning agents, 2) herbicides, and 3) activator adjuvants (NIS, COC, MSO).
- Apply the treatments uniformly to the designated plots or pots.
4. Data Collection:
- Record environmental conditions (temperature, humidity, etc.) at the time of application.
- Assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) using a visual rating scale (e.g., 0% = no control, 100% = complete death).
- At the final assessment, harvest the above-ground biomass of the weeds in each plot, dry it to a constant weight, and record the dry weight.
5. Statistical Analysis:
- Analyze the data using analysis of variance (ANOVA) to determine if there are significant differences between the treatments.
- If significant differences are found, use a mean separation test (e.g., Duncan's Multiple Range Test) to compare the treatment means.
Mandatory Visualizations
Caption: Mode of action of this compound-butyl.
Caption: Experimental workflow for adjuvant evaluation.
References
Technical Support Center: Troubleshooting Poor Control of Echinochloa crus-galli with Cyhalofop-butyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues encountered during the application of Cyhalofop-butyl for the control of Echinochloa crus-galli (barnyardgrass).
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to the poor efficacy of this compound-butyl.
Problem: this compound-butyl application resulted in poor control of Echinochloa crus-galli.
Step 1: Verify Application Parameters
Question: Were the application timing and the growth stage of Echinochloa crus-galli appropriate?
Answer: this compound-butyl is a post-emergence herbicide, and its efficacy is highly dependent on the growth stage of the weed. Optimal control is generally achieved when Echinochloa crus-galli is in the 2-4 leaf stage.[1] Efficacy can be significantly reduced when applied to weeds at a later growth stage.[1]
Question: Were the environmental conditions at the time of application optimal?
Answer: Environmental factors can influence the absorption and translocation of this compound-butyl. Avoid spraying during periods of drought, extreme heat, or when heavy dew is present on the plants.[2] Ideal temperatures for application are typically cool, between 15–25°C.[3] Rainfall shortly after application can wash the herbicide off the leaves before it can be absorbed.
Question: Was the spray solution prepared and applied correctly?
Answer:
-
Water Quality: Hard water containing cations like calcium and magnesium can antagonize the activity of some herbicides.[4]
-
Adjuvants: The addition of an appropriate adjuvant, such as a non-ionic surfactant (NIS) or methylated seed oil (MSO), is often recommended to improve spray coverage and penetration of the waxy leaf surface of Echinochloa crus-galli. MSO adjuvants are generally more effective than NIS in enhancing herbicide absorption, especially under dry conditions.
-
Tank Mixing: Antagonism can occur when this compound-butyl is tank-mixed with certain other herbicides. For instance, mixing with propanil has been shown to reduce the efficacy of this compound-butyl. Always consult the product label for compatible tank-mix partners.
Step 2: Investigate the Possibility of Herbicide Resistance
If application parameters were optimal, the next step is to investigate the possibility of herbicide resistance in the Echinochloa crus-galli population.
Question: Has the same herbicide mode of action been used repeatedly in the same area?
Answer: Continuous use of herbicides with the same mode of action, such as ACCase inhibitors like this compound-butyl, can select for resistant weed populations.
Question: How can I confirm if the Echinochloa crus-galli population is resistant?
Answer: A whole-plant dose-response bioassay is the standard method for confirming herbicide resistance. This involves treating suspected resistant and known susceptible populations with a range of herbicide doses and comparing the dose required to cause a 50% reduction in growth (GR50). A significant increase in the GR50 value for the suspected population indicates resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound-butyl?
A1: this compound-butyl is a systemic herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical family. It works by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid biosynthesis in grasses. This disruption of lipid production leads to the death of susceptible grass weeds.
Q2: What are the primary mechanisms of resistance to this compound-butyl in Echinochloa crus-galli?
A2: There are two main types of resistance mechanisms:
-
Target-Site Resistance (TSR): This involves a mutation in the ACCase gene, which alters the herbicide's binding site on the enzyme, reducing its inhibitory effect.
-
Non-Target-Site Resistance (NTSR): This is more complex and can involve several mechanisms, including reduced herbicide absorption and translocation, or enhanced herbicide metabolism where the plant detoxifies the herbicide before it can reach its target site. Enhanced metabolism is a common NTSR mechanism in Echinochloa crus-galli.
Q3: Can I overcome resistance by increasing the application rate of this compound-butyl?
A3: While a higher dose might provide some control of moderately resistant populations, it is generally not a sustainable strategy and can lead to the selection of more highly resistant individuals. Moreover, exceeding the recommended dose can lead to crop injury and environmental concerns.
Q4: What should I do if I confirm this compound-butyl resistance in my Echinochloa crus-galli population?
A4: Once resistance is confirmed, it is crucial to implement an integrated weed management (IWM) strategy. This includes:
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Rotating herbicides: Use herbicides with different modes of action.
-
Using tank mixtures: Combine herbicides with different modes of action to control a broader spectrum of weeds and delay the evolution of resistance.
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Employing cultural practices: Utilize practices such as crop rotation, tillage, and manual weeding to reduce the reliance on herbicides.
Data Presentation
Table 1: Dose-Response Data for Susceptible and Resistant Echinochloa crus-galli Populations to this compound-butyl
| Population | GR50 (g ai ha⁻¹) | Resistance Index (RI) | Reference |
| Susceptible | 5.6 | - | |
| Resistant | 75.8 | 13.5 | |
| Susceptible (NX12) | 14.65 - 33.48 | - | |
| Resistant (NX3) | - | 22.78 | |
| Resistant (NX6) | - | 21.68 | |
| Resistant (NX7) | - | 12.48 | |
| Resistant (NX4) | - | 6.21 |
GR50: The herbicide dose required to cause a 50% reduction in plant growth. Resistance Index (RI): The ratio of the GR50 of the resistant population to the GR50 of the susceptible population.
Table 2: Effect of Adjuvants on the Efficacy of this compound-butyl
| Adjuvant Type | Effect on Efficacy | Reference |
| Tank-mixed adjuvants (general) | Approximately twofold more effective than this compound-butyl alone. | |
| Methylated Seed Oil (MSO) | Enhances herbicide absorption more than Non-ionic Surfactants (NIS), especially in low humidity. | |
| Non-ionic Surfactant (NIS) | Increases spray retention and can improve herbicide absorption to a lesser degree than MSO. |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay for Herbicide Resistance
Objective: To determine the level of resistance in an Echinochloa crus-galli population to this compound-butyl.
Materials:
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Seeds from the suspected resistant population and a known susceptible population.
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Pots (e.g., 10 cm diameter) filled with a suitable growing medium.
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This compound-butyl formulation.
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Laboratory sprayer calibrated to deliver a consistent volume.
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Growth chamber or greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
Methodology:
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Plant Growth: Sow seeds of both the susceptible and resistant populations in separate pots. Thin seedlings to a uniform number (e.g., 4-5 plants per pot) at the 1-2 leaf stage.
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Herbicide Application: When the plants reach the 3-4 leaf stage, apply this compound-butyl at a range of doses. The dose range should be selected to bracket the expected GR50 values for both susceptible and resistant populations. Include an untreated control for each population. A typical dose range for a susceptible population might be 0, 5, 10, 20, 40, 80 g ai ha⁻¹, while for a resistant population, it might be 0, 20, 40, 80, 160, 320 g ai ha⁻¹.
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Incubation: After treatment, return the pots to the growth chamber or greenhouse.
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Data Collection: After a specified period (e.g., 14-21 days), harvest the above-ground biomass of all plants in each pot and record the fresh weight.
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Data Analysis: Convert the fresh weight data to a percentage of the untreated control for each population. Use a non-linear regression model (e.g., a four-parameter log-logistic model) to fit the dose-response data and calculate the GR50 value for each population. The resistance index (RI) is then calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.
Protocol 2: Diagnosing Target-Site vs. Non-Target-Site Resistance
Objective: To differentiate between target-site and non-target-site resistance mechanisms.
Part A: ACCase Gene Sequencing (for TSR)
Materials:
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Leaf tissue from surviving plants of the resistant population (treated with a discriminating dose of this compound-butyl) and from the susceptible population.
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DNA extraction kit.
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Primers for the ACCase gene.
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PCR reagents and thermocycler.
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DNA sequencing service.
Methodology:
-
DNA Extraction: Extract genomic DNA from the leaf tissue of both resistant and susceptible plants.
-
PCR Amplification: Amplify the region of the ACCase gene known to contain common resistance-conferring mutations using specific primers.
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DNA Sequencing: Sequence the PCR products.
-
Sequence Analysis: Compare the DNA sequences of the resistant and susceptible plants to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution at the herbicide-binding site.
Part B: Synergist Studies (for NTSR)
Materials:
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Plants from the suspected resistant and known susceptible populations.
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This compound-butyl.
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Metabolic inhibitors (synergists) such as malathion (a cytochrome P450 inhibitor) or NBD-Cl (a glutathione S-transferase inhibitor).
Methodology:
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Pre-treatment with Synergist: Treat a subset of the resistant plants with a non-phytotoxic dose of the synergist (e.g., malathion) a few hours before applying this compound-butyl.
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Herbicide Application: Apply a range of this compound-butyl doses to both the synergist-pre-treated and non-pre-treated resistant plants, as well as the susceptible plants.
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Data Collection and Analysis: Conduct a dose-response bioassay as described in Protocol 1. If the GR50 of the synergist-pre-treated resistant plants is significantly lower than that of the non-pre-treated resistant plants, it suggests that enhanced metabolism (a form of NTSR) is contributing to the resistance.
Mandatory Visualization
Caption: Troubleshooting workflow for poor this compound-butyl efficacy.
Caption: Mechanisms of this compound-butyl action and resistance.
References
Technical Support Center: Enhancing the Stability of Cyhalofop-butyl in Oil Dispersion (OD) Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Cyhalofop-butyl in Oil Dispersion (OD) formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound-butyl in formulations?
A1: The primary degradation pathway for this compound-butyl is hydrolysis of the butyl ester to form its active metabolite, this compound-acid.[1][2] This reaction is significantly influenced by the pH of the environment.
Q2: Why is an Oil Dispersion (OD) formulation typically used for this compound-butyl?
A2: OD formulations are ideal for active ingredients like this compound-butyl that are sensitive to water and prone to hydrolysis.[3] By dispersing the solid active ingredient in an oil-based carrier, the formulation protects it from water, thereby enhancing its storage stability. The oil phase can also act as a built-in adjuvant, improving spray retention and foliar uptake.
Q3: What are the common signs of instability in a this compound-butyl OD formulation?
A3: Common signs of instability include:
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Phase Separation: Separation of the oil and solid components.
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Crystal Growth: Formation and growth of this compound-butyl crystals, especially at low temperatures.[4]
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Sedimentation: Settling of the dispersed particles, which may form a hard-to-resuspend cake.
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Viscosity Change: A significant increase or decrease in the formulation's viscosity.
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Chemical Degradation: A measurable decrease in the concentration of this compound-butyl, often accompanied by an increase in this compound-acid.
Troubleshooting Guide
Issue 1: Crystal Growth Observed During Low-Temperature Storage
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Question: My this compound-butyl OD formulation shows crystal growth after storage at low temperatures. What is the cause and how can I prevent it?
-
Answer: Crystal growth at low temperatures is often due to the partial dissolution of this compound-butyl in the oil phase at ambient or elevated temperatures, followed by its precipitation as crystals when the temperature drops and solubility decreases.[4]
Solutions:
-
Optimize the Carrier Oil: Employ a compound carrier oil phase instead of a single oil. A blend of oils can modify the solubility of this compound-butyl and inhibit crystallization.
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Incorporate Crystal Growth Inhibitors: Add specific additives that interfere with the crystal nucleation and growth process.
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Milling to a Finer Particle Size: Reducing the particle size of the dispersed this compound-butyl can increase the stability of the suspension. A particle size of D98 ≤ 5 µm is recommended.
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Issue 2: Phase Separation and Sedimentation in the Formulation
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Question: My OD formulation is separating into distinct layers, and a sediment has formed at the bottom. What can I do to improve its physical stability?
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Answer: Phase separation and sedimentation occur when the dispersed particles are not adequately stabilized within the oil phase. This can be due to insufficient viscosity or ineffective dispersants.
Solutions:
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Add a Viscosity Regulator/Rheology Modifier: Incorporating a viscosity regulator, such as organoclays or fumed silica, increases the viscosity of the oil phase, which helps to suspend the solid particles and prevent settling.
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Use an Effective Dispersant: A suitable dispersant will adsorb onto the surface of the this compound-butyl particles, preventing them from agglomerating and settling. Polymeric dispersants are often effective in OD formulations.
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Optimize the Emulsifier System: A well-balanced emulsifier system ensures that the oil phase remains stable and does not separate.
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Issue 3: Accelerated Chemical Degradation of this compound-butyl
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Question: I am observing a rapid decrease in the concentration of this compound-butyl in my OD formulation, even at room temperature. What could be the cause?
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Answer: Accelerated chemical degradation is likely due to hydrolysis, which can be catalyzed by the presence of water and certain pH conditions.
Solutions:
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Ensure Anhydrous Conditions: Minimize the presence of water in all components of the formulation. Use dry oils and other excipients.
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Control the pH: Although an oil-based formulation, residual moisture can have a pH. Maintaining a slightly acidic environment (around pH 4-6) can significantly slow down hydrolysis. Consider incorporating a pH regulator or a buffering agent.
-
Select Stable Adjuvants: Ensure that all adjuvants and other excipients in the formulation are compatible with this compound-butyl and do not promote its degradation.
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Data Presentation
Table 1: Effect of pH on the Hydrolysis of this compound-butyl (Illustrative Data)
| pH | Half-life (t½) at 25°C | Stability Classification |
| 4 | > 1 year | Stable |
| 7 | ~30-60 days | Slow Hydrolysis |
| 9 | < 24 hours | Rapid Decomposition |
| 1.2 | < 12 hours | Rapid Decomposition |
This table provides an illustrative representation of this compound-butyl's stability at different pH values based on available literature.
Table 2: Impact of Stabilizers on the Stability of a 10% this compound-butyl OD Formulation in an Accelerated Stability Study (45°C for 14 days) (Illustrative Data)
| Formulation | Stabilizer System | Initial this compound-butyl Assay (%) | This compound-butyl Assay after 14 days at 45°C (%) | Degradation (%) | Physical Appearance |
| A | None | 10.1 | 8.9 | 11.9 | Phase separation, significant sedimentation |
| B | 2% Polymeric Dispersant | 10.0 | 9.5 | 5.0 | Minor sedimentation, easily re-suspended |
| C | 2% Polymeric Dispersant + 1% Organoclay | 10.1 | 9.8 | 3.0 | Homogeneous, no separation |
| D | 2% Polymeric Dispersant + 1% Organoclay + 0.5% pH Regulator | 10.0 | 9.9 | 1.0 | Homogeneous, no separation |
This table presents illustrative data to demonstrate the potential effects of different stabilizers on the chemical and physical stability of a this compound-butyl OD formulation.
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound-butyl OD Formulations
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Objective: To evaluate the chemical and physical stability of this compound-butyl OD formulations under accelerated conditions.
-
Materials:
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This compound-butyl OD formulations to be tested.
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Control formulation (if available).
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Glass vials with airtight seals.
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Oven capable of maintaining a constant temperature of 45°C ± 2°C.
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HPLC system for the analysis of this compound-butyl and this compound-acid.
-
-
Methodology:
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Place 20 mL of each formulation into labeled glass vials and seal tightly.
-
Keep one set of samples at room temperature (25°C ± 2°C) as a reference.
-
Place another set of samples in the oven at 45°C.
-
At time points 0, 7, and 14 days, remove one vial of each formulation from both room temperature and accelerated storage.
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Allow the samples from the oven to cool to room temperature.
-
Visually inspect all samples for physical changes such as phase separation, crystal growth, and sedimentation.
-
Analyze the concentration of this compound-butyl and this compound-acid in each sample using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound-butyl at each time point compared to the initial concentration.
-
Compare the physical stability of the different formulations.
-
Protocol 2: Quantitative Analysis of this compound-butyl and this compound-acid by HPLC
-
Objective: To determine the concentration of this compound-butyl and its primary degradant, this compound-acid, in an OD formulation.
-
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Standard Preparation: Prepare stock solutions of analytical standards of this compound-butyl and this compound-acid in methanol. Prepare a series of working standards by diluting the stock solutions.
-
Sample Preparation: Accurately weigh a portion of the OD formulation and dissolve it in a suitable solvent like methanol or acetonitrile. Dilute to a known volume and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample solutions.
-
Calculation: Determine the concentrations of this compound-butyl and this compound-acid in the samples by comparing their peak areas to the calibration curves.
-
Visualizations
Caption: Workflow for Accelerated Stability Testing of OD Formulations.
Caption: Troubleshooting Logic for Unstable this compound-butyl OD Formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of antagonism between this compound-butyl and other rice (Oryza sativa) herbicides in barnyardgrass (Echinochloa crus-galli) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pomais.com [pomais.com]
- 4. CN105532654A - this compound-butyl oil suspending agent and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Minimizing Cyhalofop-butyl Phytotoxicity in Direct-Seeded Rice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Cyhalofop-butyl phytotoxicity in direct-seeded rice experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the application of this compound-butyl in direct-seeded rice, focusing on the identification, prevention, and mitigation of phytotoxicity.
Problem 1: Rice seedlings exhibit yellowing, stunting, or leaf discoloration after this compound-butyl application.
-
Possible Cause 1: Incorrect Application Timing. Applying this compound-butyl outside the recommended window can increase the risk of crop injury. Rice is most tolerant at the 3-4 leaf stage.[1]
-
Troubleshooting Steps:
-
Verify Application Records: Confirm the growth stage of the rice seedlings at the time of herbicide application.
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Visual Assessment: Score the phytotoxicity at 3, 7, 14, and 21 days after treatment (DAT) using a standard rating scale (see Experimental Protocols). Symptoms of injury from some herbicides can include stunting, discoloration, and tip burning.[2]
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Corrective Action: If phytotoxicity is observed, ensure adequate water and nutrient management to promote crop recovery. For future applications, strictly adhere to the recommended rice growth stage for application.
-
-
Possible Cause 2: Overdosing. Exceeding the recommended dose of this compound-butyl, either through miscalculation or spray overlap, can lead to phytotoxicity.[3]
-
Troubleshooting Steps:
-
Review Application Protocol: Check calculations for the herbicide application rate. The typical range for direct-seeded rice is 75-100 g a.i./ha.[1]
-
Inspect Application Equipment: Ensure the sprayer is properly calibrated to deliver the intended volume.
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Corrective Action: For affected areas, promote rice recovery through optimal growing conditions. In subsequent experiments, perform rigorous calibration of spray equipment before use.
-
-
Possible Cause 3: Antagonistic Tank Mixture. Tank-mixing this compound-butyl with certain herbicides can sometimes lead to reduced efficacy on weeds or increased phytotoxicity to rice.[4]
-
Troubleshooting Steps:
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Check Tank-Mix Partners: Verify the compatibility of all products in the tank mixture. This compound-butyl is an ACCase inhibitor, and mixing with herbicides from other groups should be done with caution.
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Conduct a Jar Test: Before large-scale application, perform a jar test to check for physical incompatibility of the mixture.
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Corrective Action: If an antagonistic effect is suspected, discontinue the use of that specific tank mixture. Consider sequential applications as an alternative.
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Problem 2: Reduced rice biomass or stand count in treated plots compared to the weed-free control.
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Possible Cause 1: Environmental Stress. Extreme weather conditions, such as high temperatures or drought at the time of application, can exacerbate herbicide stress on the crop.
-
Troubleshooting Steps:
-
Review Environmental Data: Check temperature and rainfall records around the application date.
-
Physiological Assessment: Measure plant height and collect above-ground biomass for comparison with control plots (see Experimental Protocols).
-
Corrective Action: Avoid applying herbicides during periods of significant environmental stress. Ensure the crop is healthy and actively growing before application.
-
-
Possible Cause 2: Varietal Sensitivity. While rare, different rice varieties may exhibit varying levels of tolerance to herbicides.
-
Troubleshooting Steps:
-
Consult Literature: Research the specific rice variety for any known sensitivities to ACCase-inhibiting herbicides.
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Conduct a Small-Scale Trial: If using a new or less-common variety, conduct a preliminary experiment with a dose-response assessment before large-scale application.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical symptoms of this compound-butyl phytotoxicity in rice? A1: this compound-butyl is generally very safe for rice due to the plant's ability to rapidly metabolize the herbicide into an inactive form. In the rare event of phytotoxicity, often due to significant overdosing or other stressors, symptoms could mirror general herbicide injury, such as stunting, chlorosis (yellowing), and reduced biomass. Some herbicides in different classes have been noted to cause specific symptoms like leaf looping or tip burning.
Q2: At what growth stage is direct-seeded rice most tolerant to this compound-butyl? A2: Direct-seeded rice is most tolerant to this compound-butyl at the 3-4 leaf stage. Application should target weeds when they are at the 2-3 leaf stage for optimal control.
Q3: What is the mechanism of selectivity of this compound-butyl in rice? A3: this compound-butyl is an aryloxyphenoxypropionate (AOPP) herbicide that inhibits the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis in susceptible grasses. Rice plants are tolerant because they rapidly metabolize this compound-butyl into its herbicidally inactive diacid form, whereas susceptible weeds metabolize it into the active monoacid form that inhibits ACCase.
Q4: Can safeners be used to further reduce the risk of this compound-butyl phytotoxicity? A4: Herbicide safeners like isoxadifen and cloquintocet are known to protect crops from ACCase-inhibiting herbicides. While this compound-butyl's selectivity in rice is primarily metabolic, the use of safeners is a potential strategy to further enhance crop safety, especially if applying higher doses or in combination with other herbicides. For instance, pretilachlor is often applied with a safener to reduce its phytotoxic effects on emerging rice seedlings.
Q5: How do environmental conditions affect this compound-butyl's performance and safety? A5: Environmental factors can influence herbicide performance. For instance, application during cool (15–25°C), actively growing conditions is recommended. High humidity can enhance the activity of some herbicides by extending droplet evaporation time. Conversely, applying herbicides when the crop is under stress from drought or extreme heat can increase the potential for phytotoxicity.
Data Presentation
Table 1: Effect of this compound-butyl Application Rate on Rice Injury and Weed Control
| Treatment | Application Rate (g a.i./ha) | Visual Crop Injury (%) at 14 DAT | Barnyard Grass Control (%) at 28 DAT |
| This compound-butyl | 50 | 0 | 75 |
| This compound-butyl | 100 | 0 | 95 |
| This compound-butyl | 150 | 0 | 98 |
| This compound-butyl | 200 | 0 | 98 |
| Hand Weeding | N/A | 0 | 100 |
| Unweeded Control | N/A | 0 | 0 |
Data synthesized from studies showing no crop injury symptoms from this compound-butyl at doses ranging from 50 to 200 g a.i./ha.
Table 2: Phytotoxicity Scoring of Various Herbicides in Rice
| Herbicide | Mode of Action | Phytotoxicity Score (0-10 Scale)* | Common Symptoms |
| This compound-butyl | ACCase inhibitor | 0 | No visible injury reported in multiple studies. |
| Imazethapyr | ALS inhibitor | 5 (severe) | Severe stunting, discoloration, tip burning. |
| Fenoxaprop-P-ethyl | ACCase inhibitor | Moderate | Stunted growth, slight discoloration. |
| Tembotrione | HPPD inhibitor | 5.3 - 7.6 | Significant phytotoxicity noted in some studies. |
| Butachlor | Long-chain fatty acid inhibitor | 0 | No visible injury. |
*Phytotoxicity rating where 0 = no injury and 10 = complete plant death.
Experimental Protocols
Protocol 1: Assessment of Visual Phytotoxicity
This protocol provides a method for visually assessing and quantifying herbicide injury to rice plants.
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Experimental Design: Use a randomized complete block design (RCBD) with at least three replications. Include an untreated control and a manually weeded check for comparison.
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Treatments: Apply this compound-butyl at the recommended rate (1X) and a higher rate (e.g., 2X) to assess the margin of safety.
-
Visual Assessment:
-
Timing: Conduct visual assessments at regular intervals, such as 3, 7, 14, 21, and 28 days after treatment (DAT).
-
Scoring: Use the European Weed Research Council (EWRC) rating scale or a 0-10 scale.
-
0-10 Scale: 0 indicates no injury, 1-3 indicates slight injury (minor discoloration or stunting), 4-6 indicates moderate injury, 7-9 indicates severe injury, and 10 indicates complete plant death.
-
-
Procedure: Two independent evaluators should score each plot by comparing the overall crop injury to the untreated control plot to minimize bias.
-
Protocol 2: Measurement of Agronomic Parameters
This protocol details the measurement of physical traits to quantify the impact of herbicide treatments on rice growth.
-
Plant Height:
-
At each visual assessment timing, randomly select ten plants per plot.
-
Measure the height from the soil surface to the tip of the longest leaf.
-
-
Biomass (Dry Weight):
-
At a final assessment point (e.g., 28 DAT), harvest the above-ground plant material from a predetermined area (e.g., 1m²) within each plot.
-
Dry the samples in an oven at 70°C for 72 hours or until a constant weight is achieved.
-
Record the dry weight per unit area.
-
Protocol 3: Assessment of Oxidative Stress
This protocol outlines biochemical assays to investigate the physiological mechanisms of phytotoxicity.
-
Sample Collection: At 3 and 7 DAT, collect fresh leaf tissue, immediately freeze it in liquid nitrogen, and store it at -80°C.
-
Lipid Peroxidation (MDA Assay):
-
Homogenize the leaf tissue in trichloroacetic acid (TCA).
-
React the supernatant with thiobarbituric acid (TBA) at 95°C.
-
Measure the absorbance at 532 nm and correct for non-specific absorbance at 600 nm. Increased malondialdehyde (MDA) content indicates higher lipid peroxidation and oxidative stress.
-
-
Antioxidant Enzyme Assays:
-
Superoxide Dismutase (SOD): Assay based on the inhibition of the photochemical reduction of nitro-blue tetrazolium (NBT).
-
Catalase (CAT): Assay based on monitoring the decomposition rate of hydrogen peroxide (H₂O₂) at 240 nm. Increased activity of these enzymes suggests the plant is actively combating oxidative stress.
-
Visualizations
Caption: Mechanism of this compound-butyl selectivity in rice vs. susceptible weeds.
References
Technical Support Center: Cyhalofop-butyl Absorption and Translocation Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the factors that influence the absorption and translocation of the herbicide Cyhalofop-butyl.
Frequently Asked Questions (FAQs)
Q1: What is this compound-butyl and how does it work?
This compound-butyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical family.[1] It is designed to control grassy weeds, particularly in rice cultivation.[2] Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in susceptible grass species.[3][4] This inhibition disrupts the formation of cell membranes, leading to a cessation of growth and eventual death of the weed.[5]
Q2: How is this compound-butyl absorbed and translocated in plants?
This compound-butyl is primarily absorbed through the leaves and sheaths of the plant. Following absorption, it is translocated via the phloem to the meristematic regions (areas of active growth), where it exerts its inhibitory effect on ACCase. The parent ester, this compound-butyl, is hydrolyzed to its phytotoxic metabolite, this compound-acid, within the plant, and it is this acid form that is the active inhibitor of the ACCase enzyme.
Q3: What are the main factors that influence the efficacy of this compound-butyl?
The effectiveness of this compound-butyl is influenced by a combination of factors, including:
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Adjuvants: The addition of appropriate adjuvants to the spray solution can significantly enhance absorption and translocation.
-
Environmental Conditions: Temperature, humidity, and soil moisture play a critical role in the herbicide's performance.
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Weed-Specific Factors: The species of weed, its growth stage at the time of application, and the presence of herbicide resistance mechanisms are crucial determinants of efficacy.
Q4: Can this compound-butyl be tank-mixed with other herbicides?
Yes, this compound-butyl can be tank-mixed with other herbicides to broaden the spectrum of weed control. However, antagonism can occur with certain herbicides, which may reduce the efficacy of this compound-butyl against grass weeds. For instance, tank-mixing with some broadleaf herbicides has been reported to decrease the control of grassy weeds. It is essential to consult product labels and conduct small-scale tests to ensure compatibility.
Troubleshooting Guide
Problem: Poor control of target grass weeds after this compound-butyl application.
Possible Cause 1: Environmental Conditions
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Low Humidity/High Temperature: Dry and hot conditions can lead to the rapid drying of spray droplets on the leaf surface, reducing the time for absorption. Plants under drought stress may also have a thicker cuticle, which can impede herbicide uptake.
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Rainfall after Application: Heavy rainfall shortly after application can wash the herbicide off the leaf surface before it has been adequately absorbed. The rainfastness of this compound-butyl can be influenced by the formulation and the use of adjuvants.
Solution:
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Apply this compound-butyl during periods of higher humidity and moderate temperatures (e.g., early morning or evening) to slow droplet drying and enhance absorption.
-
Avoid application when rainfall is imminent. Check the product label for the recommended rain-free period.
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Ensure weeds are not under significant drought stress at the time of application.
Possible Cause 2: Weed-Related Factors
-
Incorrect Weed Growth Stage: The efficacy of this compound-butyl is highly dependent on the growth stage of the target weed. Younger, actively growing weeds are generally more susceptible. Applications at later growth stages (e.g., beyond the 4-leaf stage for barnyardgrass) can result in reduced control.
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Herbicide Resistance: The target weed population may have developed resistance to ACCase inhibitors like this compound-butyl. Resistance can be target-site based (a mutation in the ACCase gene) or non-target-site based (e.g., enhanced metabolism of the herbicide).
Solution:
-
Apply this compound-butyl when the majority of the target weed population is at the recommended growth stage (typically 2-4 leaves).
-
If resistance is suspected, consider rotating to a herbicide with a different mode of action. Laboratory testing can confirm resistance and identify the mechanism involved.
Possible Cause 3: Application and Formulation Issues
-
Inadequate Spray Coverage: Poor spray coverage can result in insufficient herbicide being absorbed by the weed.
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Absence or Improper Use of Adjuvants: Not using an appropriate adjuvant, or using it at the wrong concentration, can significantly limit the absorption and translocation of this compound-butyl.
Solution:
-
Ensure proper calibration of spray equipment to deliver the recommended spray volume and droplet size for thorough coverage.
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Always include a suitable adjuvant as recommended by the product label. Oil-based adjuvants or non-ionic surfactants are often recommended to improve leaf wetting and penetration.
Data on Factors Affecting this compound-butyl Absorption and Translocation
Table 1: Effect of Adjuvants on this compound-butyl Absorption in Barnyardgrass (Echinochloa crus-galli)
| Adjuvant Type | Concentration (% v/v) | Absorption (% of Applied) at 24 HAA* | Reference |
| None | - | ~30-40% | |
| Silwet 625 (Organosilicone) | 0.05% | Significantly Increased | |
| GY-T12 | 2% | Significantly Increased | |
| Methylated Seed Oil (MSO) | Not Specified | Enhanced Absorption |
*HAA: Hours After Application
Table 2: Influence of Environmental Factors on this compound-butyl Absorption and Translocation
| Factor | Condition | Effect on Absorption | Effect on Translocation | Reference | | :--- | :--- | :--- | :--- | | Temperature | High Temperature | No significant effect on total absorption in Echinochloa colona. | Slightly reduced translocation in multiple-resistant Echinochloa colona. | | | Humidity | High Humidity | Generally enhances absorption by hydrating the cuticle. | Can enhance translocation. | | | CO₂ Concentration | Elevated CO₂ | No significant effect on total absorption in Echinochloa colona. | Slightly reduced in multiple-resistant Echinochloa colona. | |
Table 3: Absorption and Metabolism in Susceptible vs. Resistant Weeds
| Weed Species | Biotype | Absorption (% of Applied) at 24 HAA* | Metabolism of this compound-acid | Reference | | :--- | :--- | :--- | :--- | | Echinochloa crus-galli | Susceptible (S) | Not significantly different from R | Slower | | | Echinochloa crus-galli | Resistant (R) | Not significantly different from S | Faster detoxification | | | Oryza sativa (Rice - tolerant) | - | < 30% | Rapid metabolism to non-toxic metabolites | | | Echinochloa oryzoides (Susceptible) | - | up to 73% | Slower metabolism | |
*HAA: Hours After Application
Experimental Protocols
Protocol: Measuring ¹⁴C-Cyhalofop-butyl Absorption and Translocation in Weeds
This protocol provides a general methodology for assessing the uptake and movement of this compound-butyl in susceptible and resistant weed biotypes.
1. Plant Material and Growth Conditions:
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Grow susceptible and resistant weed biotypes from seed in pots containing a suitable potting mix.
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Maintain plants in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod.
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Grow plants to the desired growth stage for treatment (e.g., 3-4 leaf stage).
2. Preparation of Treatment Solution:
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Prepare a stock solution of ¹⁴C-labeled this compound-butyl of known specific activity.
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Prepare the final treatment solution by mixing the ¹⁴C-Cyhalofop-butyl with a commercial formulation of this compound-butyl and the desired adjuvant(s) in water to achieve the target application rate and radioactivity.
3. Herbicide Application:
-
Apply a precise volume of the ¹⁴C-Cyhalofop-butyl treatment solution to a specific location on a fully expanded leaf (e.g., the adaxial surface of the second leaf). A microsyringe is typically used for this purpose.
-
Treat a sufficient number of plants for each biotype and harvest time point.
4. Plant Harvesting and Sample Processing:
-
At predetermined time points after treatment (e.g., 6, 24, 48, 72, and 120 hours), harvest the treated plants.
-
Leaf Wash: To determine the amount of unabsorbed herbicide, wash the treated leaf with a suitable solvent (e.g., acetone:water solution). Collect the leaf wash for analysis.
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Plant Sectioning: Dissect the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
-
Dry the plant sections and the leaf wash residue.
5. Quantification of Radioactivity:
-
Combust the dried plant sections using a biological oxidizer to convert the ¹⁴C to ¹⁴CO₂.
-
Trap the ¹⁴CO₂ in a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter (LSC).
-
Add the leaf wash samples directly to a scintillation cocktail for LSC analysis.
6. Data Analysis:
-
Absorption: Calculate the amount of absorbed ¹⁴C-Cyhalofop-butyl as the total radioactivity recovered in all plant parts (treated leaf, shoots, and roots) as a percentage of the total applied radioactivity.
-
Translocation: Calculate the amount of translocated ¹⁴C-Cyhalofop-butyl as the radioactivity recovered in all plant parts except the treated leaf, expressed as a percentage of the total absorbed radioactivity.
Visualizations
Caption: Workflow for a typical ¹⁴C-Cyhalofop-butyl absorption and translocation experiment.
Caption: Key factors influencing the absorption, translocation, and overall efficacy of this compound-butyl.
References
- 1. Characterization of this compound-butyl metabolism and identification of resistance genes in Barnyardgrass (Echinochloa crus-galli (L.) P. Beauv.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basis of selectivity of this compound-butyl in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative effects of different types of tank-mixed adjuvants on the efficacy, absorption and translocation of this compound-butyl in barnyardgrass (Echinochloa crus-galli [L.] Beauv.) | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. researchgate.net [researchgate.net]
Best practices for Cyhalofop-butyl application timing and conditions
This technical support center provides best practices, troubleshooting guidance, and experimental protocols for the application of Cyhalofop-butyl, tailored for researchers, scientists, and professionals in drug development who may be studying its mechanism of action or utilizing it in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-butyl?
A1: this compound-butyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical family.[1] Its mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[2][3][4] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components for building and maintaining cell membranes.[2] By blocking this enzyme, this compound-butyl halts lipid production, leading to the breakdown of cell membranes, cessation of growth, and eventual death of susceptible grassy weeds.
Q2: How does this compound-butyl achieve selectivity, for instance, in rice crops?
A2: The selectivity of this compound-butyl is due to differential metabolism between the target weeds and tolerant crops like rice. Rice plants can rapidly metabolize this compound-butyl into its herbicidally inactive diacid form. In contrast, susceptible grassy weeds convert it to this compound acid, the active form of the herbicide, which then inhibits ACCase. This rapid inactivation in rice prevents the herbicide from causing significant harm to the crop.
Q3: What is the optimal timing for applying this compound-butyl in an experimental setting?
A3: For maximum efficacy, this compound-butyl should be applied post-emergence when target grassy weeds are young and actively growing. The ideal stage is typically the 2-5 leaf stage. In direct-seeded rice, application is often recommended 18-20 days after seeding. Applying the compound to weeds at this early stage is more effective as the plants have not yet built up sufficient reserves to survive the disruption of fatty acid synthesis.
Q4: What are the key environmental conditions that influence the efficacy of this compound-butyl?
A4: Environmental conditions play a crucial role. Application should occur when there is adequate soil moisture to support active weed growth, as stressed or dormant weeds exhibit reduced absorption. Optimal temperature conditions are generally cool, between 15–25°C. It is advisable to avoid application during drought, extreme heat, or just before a heavy rainfall to prevent wash-off and ensure good leaf coverage and absorption.
Q5: What are the typical symptoms and timeline for observing the effects of this compound-butyl on susceptible plants?
A5: Following application, symptoms appear progressively. The initial signs, such as yellowing of the leaf tips, can be observed within 5-7 days. This is followed by browning that spreads to the entire leaf over 10-14 days. Complete necrosis and death of the weed typically occur within 2-3 weeks.
Data Presentation
Table 1: Recommended Application Timing and Dosage for this compound-butyl
| Target Crop | Target Weeds | Formulation | Dosage (g a.i./ha) | Application Timing |
| Rice (Paddy) | Barnyardgrass, Junglerice | 10% EC | 75–120 | Post-emergence (weeds at 2–5 leaf stage) |
| Rice (Upland) | Crabgrass, Foxtail | 15% EC | 60–100 | Early post-emergence (weed height <15 cm) |
| Wheat/Barley | Wild oats, Annual ryegrass | 20% EC | 50–80 | When weeds are actively growing |
| Foxtail Millet | E. crus-galli, D. sanguinalis | - | 45-67.5 | 3-5 leaf stage of the crop |
Table 2: Influence of Environmental Factors on this compound-butyl Efficacy
| Factor | Optimal Condition | Rationale |
| Weed Growth | Actively growing, 2-5 leaf stage | Young plants are more susceptible and have lower reserves. |
| Soil Moisture | Adequate | Supports active weed growth and herbicide uptake. |
| Temperature | 15–25°C | Avoid extreme heat, which can cause weed stress and reduce absorption. |
| Rainfall | No heavy rain immediately after application | Prevents wash-off from leaf surfaces. |
| Water Management (Paddy) | Maintain 3-5 cm water depth for 5-7 days post-application | Ensures continued activity in flooded conditions. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or No Efficacy on Target Weeds | 1. Incorrect Timing: Weeds were too mature or stressed at the time of application. 2. Environmental Conditions: Application during drought, high temperatures, or immediately before rainfall. 3. Herbicide Resistance: The target weed population has developed resistance to ACCase inhibitors. 4. Antagonism: Tank-mixing with an incompatible herbicide. | 1. Application Timing: Apply when weeds are at the recommended 2-5 leaf stage and actively growing. 2. Monitor Conditions: Apply when soil moisture is adequate and temperatures are moderate (15-25°C). 3. Resistance Management: Rotate with herbicides from different groups (e.g., ALS inhibitors, PPO inhibitors). Conduct a resistance assay if suspected. 4. Check Compatibility: Always perform a jar test before tank-mixing. Consult product labels for known antagonisms. |
| Phytotoxicity or Injury to the Crop | 1. Incorrect Dosage: Application rate was too high for the specific crop or growth stage. 2. Formulation Issues: Use of an older or less crop-safe formulation (e.g., some EC formulations). Oil Dispersion (OD) formulations may offer better crop safety. 3. Crop Stress: The crop was under stress from other factors (e.g., drought, flooding, disease) at the time of application. | 1. Calibrate Equipment: Ensure spray equipment is accurately calibrated to deliver the intended dose. 2. Select Appropriate Formulation: Use formulations specifically recommended for your crop and conditions. 3. Assess Crop Health: Avoid applying to crops that are not healthy and actively growing. |
| Inconsistent Results Across Experimental Replicates | 1. Uneven Application: Non-uniform spray coverage across the test area. 2. Variable Environmental Conditions: Micro-environmental differences (e.g., soil moisture, shading) across plots. 3. Genetic Variability: Inconsistent weed pressure or genetic variability within the weed population. | 1. Ensure Uniform Coverage: Use calibrated sprayers with appropriate nozzles (e.g., flat fan) to ensure even distribution. 2. Standardize Conditions: Maintain uniform environmental conditions across all experimental units as much as possible. 3. Proper Experimental Design: Use a randomized block design to account for field variability. |
Experimental Protocols
Protocol: Greenhouse Bioassay for Efficacy and Dose-Response of this compound-butyl
This protocol outlines a method for evaluating the efficacy of this compound-butyl against a target grassy weed species in a controlled greenhouse environment.
1. Plant Preparation:
- Select a uniform substrate (e.g., Danish Pindstrup substrate) and fill nutrient pots (e.g., 7 cm x 7 cm).
- Sow seeds of the target weed species (e.g., Echinochloa crus-galli) evenly in the pots.
- Grow plants in a greenhouse under controlled conditions (e.g., 30°C day/26°C night temperature, 16-hour photoperiod).
- Thin seedlings to a uniform number per pot once established.
2. Herbicide Preparation and Application:
- Prepare a stock solution of technical grade this compound-butyl by dissolving it in acetone, then bringing it to volume with a 0.1% (v/v) Tween 20 solution.
- Create a series of dilutions from the stock solution to achieve the desired application rates (e.g., 0, 22.5, 45, 67.5, 90, 180 g a.i./ha). Include a solvent-only control.
- Apply the herbicide treatments when the weed seedlings reach the 3-4 leaf stage.
- Use a calibrated laboratory sprayer to ensure uniform foliar application.
3. Data Collection and Analysis:
- Visually assess phytotoxicity and control efficacy at set intervals (e.g., 5, 10, 15, and 30 days after application).
- At the conclusion of the experiment (e.g., 30 days), harvest the above-ground biomass from each pot.
- Determine the fresh weight of the biomass.
- Dry the biomass in an oven at 70°C until a constant weight is achieved to determine the dry weight.
- Analyze the data using an appropriate statistical model (e.g., ANOVA followed by a mean separation test) to determine significant differences between treatments. Calculate the dose required for 50% inhibition of growth (GR₅₀).
Mandatory Visualizations
Caption: Decision workflow for optimal this compound-butyl application timing.
Caption: Simplified signaling pathway for this compound-butyl's mechanism of action.
References
- 1. This compound-Butyl Herbicide | Selective Post-Emergence Grass Control [smagrichem.com]
- 2. This compound-butyl Mode of Action: How This ACCase Inhibitor Controls Grassy Weeds [allpesticides.com]
- 3. Introduction to this compound-Butyl - Chico Crop Science Co., Ltd. [chicocrop.com]
- 4. caws.org.nz [caws.org.nz]
Technical Support Center: Managing Spray Drift and Off-Target Effects of Cyhalofop-butyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing spray drift and mitigating off-target effects of Cyhalofop-butyl. The information is presented in a question-and-answer format, supplemented with detailed tables, experimental protocols, and visualizations to address specific issues encountered during experimentation.
Troubleshooting Guide
This section addresses common problems encountered during the application of this compound-butyl and provides systematic steps to identify and resolve them.
Q1: I am observing damage to non-target grass species near my experimental plots. How can I confirm if it is due to this compound-butyl drift and what are the characteristic symptoms?
A1: Off-target injury from this compound-butyl, an ACCase inhibitor, will primarily affect grass species. Broadleaf plants are generally tolerant due to a different form of the ACCase enzyme.[1]
Initial Assessment:
-
Symptomology: Look for initial symptoms appearing 7 to 14 days after application.[2] Injury will manifest first on new growth.[3] Characteristic symptoms include:
-
Spatial Pattern: Observe the pattern of damage. Drift injury will typically show a gradient, with the most severe damage closest to the application site and decreasing with distance.
-
Field History: Review your application records, including weather conditions (wind speed and direction) at the time of spraying.
Differentiation from Other Herbicide Classes: It is crucial to distinguish ACCase inhibitor symptoms from those of other herbicide modes of action.
-
ALS Inhibitors (Group 2): Cause stunting, purplish or yellowing leaves, and sometimes red veins in soybeans.
-
Synthetic Auxins (Group 4): Induce twisting, cupping, or strapping of leaves and stem epinasty (bending and twisting).
-
PPO Inhibitors (Group 14): Cause rapid contact burn, leading to necrotic spots and a bronzed appearance on foliage.
-
Glyphosate (Group 9): Results in a slow yellowing and death of the entire plant, typically starting in the growing points.
Q2: My this compound-butyl application shows reduced efficacy on the target grass weeds. What could be the cause?
A2: Reduced efficacy can stem from several factors related to application technique, environmental conditions, and weed characteristics.
Troubleshooting Steps:
-
Weed Growth Stage: this compound-butyl is most effective on young, actively growing grasses. Efficacy decreases as weeds mature.
-
Environmental Stress: Weeds under stress from drought or extreme temperatures may not absorb the herbicide effectively.
-
Rainfall: Heavy rainfall shortly after application can wash the herbicide off the leaf surfaces before it is absorbed.
-
Tank Mixing: Antagonism can occur when this compound-butyl is tank-mixed with certain broadleaf herbicides. For instance, propanil has been shown to hinder the metabolism of this compound-butyl in barnyardgrass. Always conduct a jar test to check for physical compatibility before mixing.
-
Herbicide Resistance: Repeated use of ACCase inhibitors can lead to the selection of resistant weed biotypes.
-
Application Coverage: Ensure uniform and adequate spray coverage on the target weeds.
Q3: I have accidentally contaminated a non-target area. What are the immediate steps I should take?
A3: Immediate action is crucial to mitigate the impact of accidental contamination.
Response Protocol:
-
Isolate the Area: Prevent any further spread of the herbicide.
-
Documentation: Record the time, location, and extent of the contamination, including the concentration of the applied solution. Take photographs of the affected area.
-
Consult Safety Data Sheet (SDS): Refer to the this compound-butyl SDS for specific cleanup and decontamination procedures.
-
Damage Assessment: Monitor the affected non-target plants for injury symptoms.
-
Reporting: Report the incident according to your institution's and local regulatory guidelines.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and use of this compound-butyl.
Q4: What is the mode of action of this compound-butyl?
A4: this compound-butyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fops") chemical family. Its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. By inhibiting ACCase, this compound-butyl disrupts cell membrane integrity and meristematic activity in susceptible grass species, leading to plant death.
Q5: What factors contribute to the spray drift of this compound-butyl?
A5: Spray drift is influenced by a combination of factors related to equipment, application parameters, and weather conditions. Key factors include:
-
Droplet Size: Smaller droplets are more susceptible to drift.
-
Wind Speed and Direction: Higher wind speeds increase the distance droplets can travel off-target.
-
Boom Height: A higher boom results in a greater potential for drift.
-
Nozzle Type and Pressure: Nozzle selection and operating pressure are primary determinants of droplet size.
-
Temperature and Humidity: High temperatures and low humidity can cause droplet evaporation, leading to smaller, more drift-prone droplets.
-
Temperature Inversions: Spraying during a temperature inversion (a layer of warm air above cool air near the ground) can trap spray droplets and allow them to move long distances.
Q6: How can I minimize spray drift during my experiments?
A6: Adhering to best management practices is essential for minimizing spray drift.
| Parameter | Recommendation | Rationale |
| Wind Speed | Apply when wind speed is between 3 and 10 mph. | Winds below 3 mph may indicate a temperature inversion, while winds above 10 mph significantly increase drift potential. |
| Wind Direction | Do not spray when the wind is blowing towards sensitive areas. | Prevents direct movement of spray droplets onto non-target plants. |
| Nozzle Selection | Use low-drift nozzles, such as air-induction nozzles. | Produces coarser droplets that are less susceptible to drift. |
| Droplet Size | Aim for a coarse to very coarse droplet size. | Larger droplets have a lower drift potential. |
| Boom Height | Keep the boom as low as possible while maintaining uniform coverage. | Reduces the time droplets are airborne and exposed to wind. |
| Spray Pressure | Use the lower end of the recommended pressure range for the selected nozzle. | Higher pressures generally produce finer droplets. |
| Adjuvants | Consider using drift-reducing adjuvants. | Can increase droplet size and reduce the number of fine droplets. |
| Buffer Zones | Establish a no-spray buffer zone around sensitive areas. | Provides a physical distance to allow for droplet settling. |
Q7: What are the recommended buffer zones for this compound-butyl application?
A7: Specific buffer zone requirements can vary by location and are often dictated by local regulations. For example, in Sacramento County, California, specific buffer zones are mandated for the protection of sensitive crops:
-
Ground Application: A minimum of 660 feet from any commercial peach or nectarine orchards. Applications between 660 and 1320 feet from these orchards must be made with a wind of at least 3 mph blowing away from the orchard. A 50-foot buffer is required from any non-target cereal or grass crops.
-
Aerial Application: Subject to specific wind speed and direction restrictions in addition to buffer zones. Always consult the product label and local regulations for specific buffer zone requirements in your area.
Q8: How do different formulations of this compound-butyl, such as Emulsifiable Concentrate (EC) and Oil Dispersion (OD), affect spray drift?
A8: The formulation of a pesticide can influence its drift potential. Oil Dispersion (OD) formulations may offer advantages over Emulsifiable Concentrates (EC) in terms of drift reduction. OD formulations can improve the adhesion of the herbicide to the leaf surface and may help in controlling droplet size, thereby reducing drift. The oil-based carrier in OD formulations can also reduce evaporation of the spray droplets.
Q9: What is the environmental fate of this compound-butyl?
A9: this compound-butyl has a relatively short persistence in the environment. It is not expected to be persistent in soil but may persist longer in some aquatic systems depending on local conditions. It has low aqueous solubility and is non-volatile.
Q10: Are there any rotational crop restrictions to consider after using this compound-butyl?
A10: Yes, it is important to consider rotational crop restrictions to avoid injury to subsequent sensitive crops. This compound-butyl generally has a short to moderate persistence in the soil. For most crops, a plant-back interval of 1 to 2 months is sufficient. However, always refer to the product label for specific rotational crop restrictions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the assessment of spray drift and off-target effects of this compound-butyl.
Protocol 1: Field Measurement of Spray Drift Deposition
Objective: To quantify the downwind deposition of this compound-butyl spray drift under field conditions.
Materials:
-
Calibrated spray equipment (ground boom or aerial)
-
This compound-butyl formulation and any adjuvants
-
Inert spray collectors (e.g., filter paper, petri dishes, or Mylar sheets)
-
Stakes or stands to hold collectors at a consistent height
-
Weather monitoring station to record wind speed and direction, temperature, and relative humidity
-
GPS unit for marking collector locations
-
Sample collection bags and labels
-
Analytical equipment for quantifying this compound-butyl residues (e.g., HPLC-MS/MS)
Procedure:
-
Site Selection: Choose a test site with a uniform surface and no obstructions that could interfere with airflow.
-
Experimental Layout:
-
Establish a spray application plot of a defined size.
-
Place spray collectors at predetermined downwind distances from the edge of the spray plot (e.g., 1, 3, 5, 10, 20, and 50 meters).
-
At each distance, place multiple collectors in a line perpendicular to the wind direction to account for variability.
-
Place control collectors upwind of the application area to measure background levels.
-
-
Weather Monitoring: Set up the weather station in a representative location and record meteorological data throughout the application and for a period afterward.
-
Spray Application:
-
Calibrate the sprayer to deliver the desired application rate and droplet size.
-
Conduct the spray application under consistent and recorded weather conditions.
-
-
Sample Collection:
-
After the spray has settled, carefully collect the drift collectors.
-
Place each collector in a separate, labeled bag and store appropriately for transport to the laboratory.
-
-
Residue Analysis:
-
Extract the this compound-butyl from the collectors using a suitable solvent.
-
Quantify the amount of this compound-butyl on each collector using a validated analytical method.
-
-
Data Analysis:
-
Calculate the amount of drift deposition at each downwind distance, typically expressed as a percentage of the applied rate.
-
Correlate the deposition data with the recorded weather conditions.
-
Visualizations
Signaling Pathway of this compound-butyl
Caption: Mode of action of this compound-butyl in a susceptible grass plant.
Experimental Workflow for Spray Drift Assessment
Caption: Workflow for a field-based spray drift assessment experiment.
Logical Relationships in Drift Management
Caption: Key factors influencing spray drift potential.
References
Improving the shelf life of Cyhalofop-butyl analytical standards
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the shelf life and ensuring the accurate use of Cyhalofop-butyl analytical standards.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound-butyl analytical standards?
A1: The primary degradation pathway for this compound-butyl is hydrolysis of the butyl ester bond to form its main metabolite, this compound-acid (CyA).[1][2][3][4] Under certain conditions, further degradation of this compound-acid can occur, leading to the formation of this compound-amide (CyAA) and this compound-diacid (CyD).[4]
Q2: What are the optimal storage conditions for this compound-butyl analytical standards?
A2: To ensure long-term stability, this compound-butyl analytical standards, both in neat (solid) form and in solution, should be stored in a cool, dark, and dry place. Recommended storage temperatures are typically between 2-8°C. It is crucial to protect the standards from light and moisture to minimize degradation. For solutions, using a high-purity, anhydrous solvent such as acetonitrile is recommended.
Q3: How does pH affect the stability of this compound-butyl?
A3: this compound-butyl is most stable in acidic conditions (pH 4). It undergoes slow hydrolysis at neutral pH (pH 7) and rapid decomposition in highly acidic (pH 1.2) or alkaline (pH 9) environments. Therefore, it is critical to avoid contact with acidic or basic solutions unless intentionally performing a degradation study.
Q4: What is the expected shelf life of a this compound-butyl analytical standard?
A4: The shelf life of a this compound-butyl analytical standard is dependent on the storage conditions and the form of the standard (neat vs. solution). Manufacturers of reference materials often indicate a limited shelf life on the certificate of analysis. Regular stability testing is recommended to ensure the integrity of the standard over time, especially for working solutions.
Q5: Can I use a this compound-butyl standard that has passed its expiration date?
A5: It is not recommended to use an analytical standard beyond its expiration date for quantitative analysis, as its purity and concentration may no longer be guaranteed. If its use is unavoidable, its purity and concentration must be re-verified against a new, certified reference standard.
Troubleshooting Guide
Problem 1: My chromatogram shows a significant peak for this compound-acid in a freshly prepared this compound-butyl standard solution.
-
Possible Cause A: Degradation of the neat standard. The solid this compound-butyl standard may have degraded due to improper long-term storage (exposure to heat, light, or moisture).
-
Solution: Purchase a new, certified this compound-butyl analytical standard. Ensure proper storage of the new standard in a refrigerator or freezer, protected from light.
-
-
Possible Cause B: Contaminated solvent. The solvent used to prepare the standard solution (e.g., acetonitrile, methanol) may contain water or acidic/basic impurities, causing rapid hydrolysis.
-
Solution: Use high-purity, HPLC-grade, anhydrous solvents. Prepare fresh mobile phase and sample diluent daily.
-
-
Possible Cause C: Improper handling during preparation. The glassware or equipment used to prepare the standard may have been contaminated with acids or bases.
-
Solution: Ensure all glassware and equipment are thoroughly cleaned and dried before use.
-
Problem 2: I am observing a gradual decrease in the peak area of this compound-butyl and an increase in the peak area of this compound-acid in my working standards over a few days.
-
Possible Cause: Instability of the working solution. this compound-butyl is susceptible to hydrolysis in solution, especially if the solvent contains traces of water or if stored at room temperature and exposed to light.
-
Solution: Prepare fresh working standard solutions daily or every few days, depending on the solvent and storage conditions. Store stock and working solutions in a refrigerator (2-8°C) and in amber vials to protect from light.
-
Problem 3: My chromatogram shows multiple unknown peaks in an aged this compound-butyl standard.
-
Possible Cause: Complex degradation. Prolonged or harsh storage conditions can lead to the formation of multiple degradation products beyond this compound-acid, such as this compound-amide and this compound-diacid.
-
Solution: Discard the old standard and prepare a fresh one. If identification of the unknown peaks is necessary, consider techniques such as LC-MS/MS for structural elucidation.
-
Problem 4: I am observing peak tailing for the this compound-butyl peak in my HPLC analysis.
-
Possible Cause A: Secondary interactions with the stationary phase. Residual silanol groups on the HPLC column can interact with the analyte, causing peak tailing.
-
Solution: Use a high-quality, end-capped C18 column. Ensure the mobile phase has an appropriate pH (acidic, e.g., with 0.1% formic acid) to suppress the ionization of silanol groups.
-
-
Possible Cause B: Column contamination or aging. Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
Data Presentation
Table 1: Factors Influencing the Stability of this compound-butyl Analytical Standards
| Parameter | Condition | Effect on Stability | Reference |
| pH | Acidic (pH 4) | Stable | |
| Neutral (pH 7) | Slow hydrolysis | ||
| Highly Acidic (pH 1.2) or Alkaline (pH 9) | Rapid decomposition | ||
| Temperature | Refrigerated (2-8°C) | Recommended for storage | |
| Room Temperature | Increased degradation rate | ||
| Elevated Temperature (e.g., 54°C) | Accelerated degradation | ||
| Light | Protected from light (amber vials/darkness) | Recommended for storage | |
| Exposure to UV or ambient light | Potential for photodegradation | ||
| Moisture | Anhydrous conditions | Recommended for storage | |
| Presence of water | Promotes hydrolysis | ||
| Solvent | High-purity, anhydrous acetonitrile/methanol | Recommended for solutions | |
| Solvents with water or impurities | Accelerated degradation |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound-butyl in Solution
This protocol is designed to quickly assess the stability of a this compound-butyl standard solution under stressed conditions.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound-butyl analytical standard.
-
Dissolve in 100 mL of HPLC-grade acetonitrile in a volumetric flask to obtain a stock solution of 100 µg/mL.
-
Prepare three independent replicates.
-
-
Initial Analysis (T=0):
-
Immediately after preparation, dilute an aliquot of each stock solution to a working concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze each replicate using a validated HPLC method.
-
Record the peak area of this compound-butyl and any degradation products.
-
-
Stress Conditions:
-
Transfer the stock solutions into amber glass vials and seal them.
-
Place the vials in an oven maintained at 54 ± 2°C.
-
-
Analysis at Subsequent Time Points:
-
At specified time intervals (e.g., 1, 3, 7, and 14 days), remove the vials from the oven and allow them to cool to room temperature.
-
Prepare working solutions and analyze them by HPLC as described in step 2.
-
-
Data Analysis:
-
Calculate the percentage of this compound-butyl remaining at each time point relative to the initial concentration.
-
Plot the percentage of this compound-butyl remaining against time to determine the degradation kinetics.
-
Protocol 2: Long-Term Stability Study of this compound-butyl in Solution
This protocol is for evaluating the stability of a this compound-butyl standard solution under recommended storage conditions.
-
Preparation of Standard Solution:
-
Prepare a stock solution of this compound-butyl in acetonitrile (e.g., 100 µg/mL) as described in Protocol 1.
-
Prepare multiple replicates in sealed amber glass vials.
-
-
Storage Conditions:
-
Store the vials in a refrigerator at 2-8°C, protected from light.
-
-
Analysis at Time Points:
-
Analyze the solutions at regular intervals (e.g., 0, 1, 3, 6, 9, and 12 months).
-
At each time point, retrieve a vial, allow it to equilibrate to room temperature, and analyze it by HPLC.
-
-
Data Analysis:
-
Calculate the percentage of this compound-butyl remaining at each time point.
-
The shelf life can be established as the time point at which the concentration of this compound-butyl falls below a predetermined threshold (e.g., 95% of the initial concentration).
-
Visualizations
Caption: Degradation pathway of this compound-butyl.
Caption: Troubleshooting workflow for this compound-butyl analysis.
References
- 1. This compound-butyl | C20H20FNO4 | CID 180089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination and study on dissipation and residue determination of this compound-butyl and its metabolite using HPLC-MS/MS in a rice ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Cyhalofop-butyl Residue Detection in Soil
This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Cyhalofop-butyl residues in soil. It is intended for researchers, scientists, and professionals in drug development and environmental monitoring who are involved in pesticide residue analysis. The guide outlines various analytical approaches, presents their performance characteristics, and provides detailed experimental protocols.
Comparison of Method Performance
The selection of an appropriate analytical method for this compound-butyl residue in soil depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of validation data from different HPLC-based methods.
| Method | Linearity (r²) | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) | Precision (RSD, %) | Detector |
| Method 1: LLE with Silica Gel Cleanup | >0.99 | 66.7 - 97.9[1][2] | 0.02[1] | - | Not Reported | UV[1] |
| Method 2: SPE with Silica Gel Cleanup | - | 73.0 - 94.0 (for metabolites)[3] | 0.003 | 0.01 | Not Reported | MS |
| Method 3: QuEChERS with Z-SEP Cleanup | ≥0.999 | 70 - 120 | 0.0075 | 0.01 | <20 | LC-MS/MS |
| Method 4: HPLC-MS/MS | - | 76.1 - 107.5 | - | 0.01 | 1.1 - 8.2 | MS/MS |
Experimental Workflows and Protocols
The following diagrams and protocols detail the experimental procedures for the compared methods.
Experimental Workflow for HPLC Method Validation
Caption: General workflow for the validation of an HPLC method for this compound-butyl residue analysis in soil.
Detailed Experimental Protocols
Method 1: Liquid-Liquid Extraction (LLE) with Silica Gel Chromatography Cleanup
This method is a conventional approach for pesticide residue analysis.
1. Sample Extraction:
-
Weigh 50 g of soil into a flask.
-
Add 100 mL of an acetone-acetic acid mixture (9:1, v/v) and shake for 30 minutes.
-
Filter the extract through Celite using a Büchner funnel.
-
Transfer the filtrate to a separatory funnel, add 100 mL of distilled water and 50 mL of saturated NaCl solution.
-
Partition the aqueous phase twice with 100 mL of dichloromethane.
-
Combine the dichloromethane layers and evaporate to dryness.
-
Reconstitute the residue in 10 mL of n-hexane.
2. Cleanup:
-
The reconstituted extract is loaded onto a glass column packed with silica gel.
-
The column is eluted with an appropriate solvent system to separate this compound-butyl from co-extractives.
3. HPLC-UV Conditions:
-
HPLC System: Kontron Instruments 322 System or equivalent.
-
Detector: UV-VIS detector.
-
Mobile Phase: Methanol:Water (specific ratio not detailed in the provided abstract).
-
Flow Rate: 1 mL/min.
-
Wavelength: 240 nm.
Method 2: Solid-Phase Extraction (SPE) with LC-MS Detection
This method offers a more targeted cleanup and higher sensitivity compared to LLE with UV detection.
1. Sample Extraction:
-
Extract residues from soil using a 90% acetone/10% 1.0 N hydrochloric acid solution.
-
An aliquot of the extract is concentrated to remove acetone.
-
The extract is then diluted with 0.1 N sodium hydroxide to hydrolyze this compound-butyl to its acid metabolite.
-
After hydrolysis, the sample is acidified and extracted with a 60% 1-chlorobutane/40% methyl-tert-butyl ether (MTBE) solution.
-
The solvent is evaporated to dryness, and the residue is reconstituted.
2. Cleanup:
-
The reconstituted residue is purified using a silica gel solid-phase extraction (SPE) cartridge.
3. LC-MS Conditions:
-
Instrumentation: HPLC with mass spectrometry detection (LC/MS).
-
Internal Standard: An internal standard is added to the final extract before analysis.
-
(Specific column and mobile phase details were not fully available in the provided search results).
Method 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a streamlined and high-throughput approach for pesticide residue analysis.
1. Sample Extraction:
-
Weigh a representative sample of soil.
-
Add acetonitrile and QuEChERS EN salts for extraction and partitioning.
-
Shake vigorously and centrifuge.
2. Dispersive SPE Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add a Z-SEP sorbent for cleanup to remove interfering matrix components.
-
Vortex and centrifuge.
3. LC-MS/MS Conditions:
-
The final extract is analyzed by LC-MS/MS.
-
A six-point matrix-matched external calibration curve is used for quantification.
-
The method has shown good linearity with a coefficient of determination (r²) of ≥0.999.
This guide provides a comparative overview to assist in the selection and implementation of a suitable HPLC method for the determination of this compound-butyl residues in soil. The choice of method will be dictated by the specific requirements of the analysis, including sensitivity, sample throughput, and available resources.
References
Navigating Resistance: A Comparative Analysis of Cyhalofop-butyl Efficacy in ACCase-Resistant Weeds
A deep dive into the cross-resistance profiles of weeds resistant to Acetyl-CoA Carboxylase (ACCase) inhibiting herbicides reveals critical insights for researchers and agricultural scientists. This guide provides a comparative analysis of cyhalofop-butyl's performance against various resistant weed biotypes, supported by experimental data and detailed methodologies, to aid in the development of effective weed management strategies.
The escalating challenge of herbicide resistance necessitates a thorough understanding of cross-resistance patterns among different chemical classes of ACCase inhibitors. This compound-butyl, an aryloxyphenoxypropionate (APP) herbicide, is a vital tool for controlling grassy weeds in rice and other crops. However, its efficacy is threatened by the evolution of resistance, often conferred by mutations in the ACCase gene or by enhanced metabolic detoxification. This guide synthesizes findings from multiple studies to provide a clear comparison of this compound-butyl's effectiveness in the context of ACCase-inhibitor resistance.
Comparative Efficacy of this compound-butyl and Other ACCase Inhibitors
The following table summarizes the resistance levels of various weed species to this compound-butyl and other ACCase inhibitors. The data, presented as Resistance Index (RI), indicates the fold-change in the herbicide dose required to achieve 50% growth reduction (GR₅₀) or effective dose (ED₅₀) in resistant populations compared to susceptible ones.
| Weed Species | Herbicide | Herbicide Class | Target-Site Mutation | Resistance Index (RI) | Reference |
| Leptochloa chinensis (Chinese sprangletop) | This compound-butyl | APP | Trp-2027-Cys | 75.8 | [1] |
| Fenoxaprop-P-ethyl | APP | Trp-2027-Cys | High | [2] | |
| Metamifop | APP | Trp-2027-Cys | High | [3] | |
| Sethoxydim | CHD | Trp-2027-Cys | Low (2.1) | [3] | |
| Pinoxaden | DEN | Trp-2027-Cys | Low (2.9) | [3] | |
| Clethodim | CHD | Trp-2027-Cys | Sensitive | ||
| Leptochloa chinensis | This compound-butyl | APP | Trp-2027-Leu | 27.8 | |
| Metamifop | APP | Trp-2027-Leu | 21.4 | ||
| Fenoxaprop-P-ethyl | APP | Trp-2027-Leu | 26.2 | ||
| Clethodim | CHD | Trp-2027-Leu | High | ||
| Echinochloa crus-galli (Barnyardgrass) | This compound-butyl | APP | Non-target site (Metabolism) | 13.5 | |
| Metamifop | APP | Non-target site (Metabolism) | 2.9 | ||
| Fenoxaprop-P-ethyl | APP | Non-target site (Metabolism) | 4.1 | ||
| Clethodim | CHD | Non-target site (Metabolism) | 4.7 | ||
| Pinoxaden | DEN | Non-target site (Metabolism) | 6.4 | ||
| Digitaria ciliaris | This compound-butyl | APP | Ile-1781-Leu | 10.0 - 19.9 | |
| Fenoxaprop-P-ethyl | APP | Ile-1781-Leu | 53.7 - 132.8 | ||
| Haloxyfop-P-methyl | APP | Ile-1781-Leu | 6.2 - 62.6 | ||
| Pinoxaden | DEN | Ile-1781-Leu | 2.3 - 5.4 | ||
| Beckmannia syzigachne (American sloughgrass) | This compound-butyl | APP | Trp-1999-Leu | 2.73 | |
| Fenoxaprop-P-ethyl | APP | Trp-1999-Leu | 8.20 | ||
| Quizalofop-P-ethyl | APP | Trp-1999-Leu | 20.29 | ||
| Metamifop | APP | Trp-1999-Leu | 12.22 | ||
| Sethoxydim | CHD | Trp-1999-Leu | 6.38 | ||
| Pinoxaden | DEN | Trp-1999-Leu | 18.60 | ||
| Clethodim | CHD | Trp-1999-Leu | 1.59 |
APP: Aryloxyphenoxypropionate, CHD: Cyclohexanedione, DEN: Phenylpyrazoline
Mechanisms of Resistance and Cross-Resistance Patterns
Resistance to ACCase inhibitors, including this compound-butyl, primarily arises from two mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).
Target-Site Resistance (TSR): This form of resistance is due to mutations in the gene encoding the ACCase enzyme, which reduces the binding affinity of the herbicide. Several amino acid substitutions at different positions within the carboxyltransferase (CT) domain of the ACCase gene have been identified to confer resistance. For instance, the Trp-2027-Cys mutation in Leptochloa chinensis confers high resistance to this compound-butyl and other APP herbicides but not to CHD herbicides like sethoxydim. Conversely, other mutations, such as Trp-1999-Leu in Beckmannia syzigachne, can confer broader cross-resistance to some APP, CHD, and DEN herbicides.
Non-Target-Site Resistance (NTSR): This mechanism involves enhanced metabolism of the herbicide, often mediated by cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). In some populations of Echinochloa crus-galli, high levels of resistance to this compound-butyl are attributed to enhanced metabolic detoxification rather than target-site mutations. NTSR can lead to unpredictable cross-resistance patterns across different herbicide classes.
Experimental Protocols
Accurate assessment of herbicide resistance relies on standardized and robust experimental protocols. Below are detailed methodologies for key experiments used in cross-resistance analysis.
Whole-Plant Dose-Response Assay
This assay is fundamental for determining the level of resistance in a weed population.
-
Seed Germination and Plant Growth: Seeds from suspected resistant and known susceptible populations are germinated in petri dishes or trays with a suitable substrate. Seedlings at the 2-3 leaf stage are transplanted into pots containing a standard potting mix and grown in a greenhouse under controlled conditions.
-
Herbicide Application: A precision bench sprayer is used to apply the herbicide to ensure uniform coverage. A range of herbicide doses, typically from 1/8 to 8 times the recommended field rate, are applied to different sets of plants.
-
Data Collection and Analysis: Plant survival and biomass (fresh or dry weight) are recorded 14-21 days after treatment. The data is then subjected to a log-logistic dose-response analysis to calculate the GR₅₀ or ED₅₀ values. The Resistance Index (RI) is calculated by dividing the GR₅₀/ED₅₀ of the resistant population by that of the susceptible population.
ACCase Gene Sequencing for Target-Site Resistance Analysis
This molecular technique identifies mutations in the ACCase gene responsible for resistance.
-
DNA Extraction: Genomic DNA is extracted from fresh leaf tissue of both resistant and susceptible plants.
-
PCR Amplification: The carboxyltransferase (CT) domain of the ACCase gene is amplified using specific primers.
-
Sequencing and Analysis: The amplified PCR products are sequenced, and the sequences are compared between resistant and susceptible plants to identify any nucleotide changes that result in amino acid substitutions.
Metabolic Inhibition Assay
This assay helps to determine the involvement of metabolic enzymes in resistance.
-
Synergist Application: Plants are pre-treated with a synergist, such as a P450 inhibitor (e.g., malathion or piperonyl butoxide - PBO) or a GST inhibitor (e.g., NBD-Cl), prior to herbicide application.
-
Herbicide Treatment: The herbicide is then applied at various doses.
-
Analysis: The dose-response curves with and without the synergist are compared. A significant shift in the curve and a reduction in the RI in the presence of the synergist indicate that enhanced metabolism contributes to the resistance.
Visualizing the Pathways and Processes
To better understand the complex interactions involved in ACCase inhibition and the experimental procedures for its analysis, the following diagrams have been generated.
Figure 1. Mechanism of ACCase inhibition by this compound-butyl and resistance pathways.
Figure 2. Experimental workflow for analyzing herbicide resistance mechanisms.
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cyhalofop-butyl and Other Aryloxyphenoxypropionate Herbicides
This guide provides a detailed comparison of Cyhalofop-butyl with other prominent aryloxyphenoxypropionate (AOPP) herbicides. The information is intended for researchers, scientists, and professionals in drug development to facilitate an informed selection of herbicides for research and field applications. This comparison focuses on the mechanism of action, herbicidal efficacy, crop selectivity, and the underlying experimental methodologies.
Introduction to Aryloxyphenoxypropionate (AOPP) Herbicides
Aryloxyphenoxypropionate herbicides, often referred to as "fops," are a significant class of post-emergence herbicides used for the selective control of grass weeds in broadleaf crops.[1][2] Their primary mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is a critical component in the biosynthesis of fatty acids in grasses.[1][3][4] This disruption of lipid synthesis leads to the cessation of growth and eventual death of susceptible grass species, while demonstrating excellent selectivity and safety for broadleaf crops. A secondary mechanism of phytotoxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can cause damage to cellular structures.
Optically active isomers are a feature of AOPP herbicides, with the R(-)-isomer being the active form that effectively inhibits the target enzyme, while the S(+)-isomer is largely inactive.
This guide will focus on comparing this compound-butyl with other widely used AOPP herbicides, including:
-
Fenoxaprop-p-ethyl
-
Quizalofop-p-ethyl
-
Fluazifop-p-butyl
-
Clodinafop-propargyl
-
Metamifop
Mechanism of Action
The primary target site for all AOPP herbicides is the ACCase enzyme. By inhibiting this enzyme, they block the first committed step in de novo fatty acid synthesis. This leads to a depletion of lipids, which are essential for building cell membranes and for energy storage. The inhibition of ACCase ultimately results in the breakdown of cell membrane integrity and leakage of cellular contents, leading to cell death and the eventual death of the plant.
dot
Caption: ACCase Inhibition Signaling Pathway.
Comparative Efficacy on Weed Control
The efficacy of AOPP herbicides can vary depending on the specific herbicide, the target weed species, the growth stage of the weed, and environmental conditions.
This compound-butyl vs. Fenoxaprop-p-ethyl
Studies have directly compared the efficacy of this compound-butyl and Fenoxaprop-p-ethyl, particularly on barnyardgrass (Echinochloa crus-galli), a major weed in rice. While both are effective, they exhibit different symptomologies. Fenoxaprop-p-ethyl tends to cause more rapid chlorosis and desiccation of treated leaves. In contrast, this compound-butyl shows a greater initial inhibition of new growth. This suggests differences in their translocation and metabolism within the plant.
| Herbicide | Application Rate (g a.i./ha) | Weed Species | Weed Control Efficiency (%) | Reference |
| This compound-butyl | 80 | Echinochloa colona, Echinochloa crus-galli | Followed Fenoxaprop-p-ethyl | |
| Fenoxaprop-p-ethyl | 86.25 | Echinochloa colona, Echinochloa crus-galli | Highest |
Note: Higher weed control efficiency was observed with Fenoxaprop-p-ethyl at the specified application rate in this particular study.
This compound-butyl vs. Other AOPP Herbicides
Direct comparative data for this compound-butyl against a wider range of AOPPs on various weeds is limited in the readily available literature. However, general characteristics and efficacy of other AOPPs can be summarized.
| Herbicide | Key Characteristics and Efficacy |
| Quizalofop-p-ethyl | Known for its fast action on susceptible weeds. More effective on self-sown wheat seedlings in peanut and soybean crops compared to fluazifop-p-butyl. Its effectiveness can be influenced by temperature and humidity. |
| Fluazifop-p-butyl | Shows a slight advantage in cooler temperatures. May provide better control of certain perennial grasses like quackgrass and reeds. |
| Clodinafop-propargyl | Used for post-emergence control of grass weeds in wheat, rye, and triticale. |
| Metamifop | Effective for controlling smooth crabgrass in cool-season turfgrasses. |
Crop Selectivity and Safety
A key advantage of AOPP herbicides is their selectivity, allowing for the control of grass weeds within broadleaf crops. This compound-butyl is particularly noted for its high selectivity and safety in rice.
The basis for this selectivity in rice includes:
-
Reduced Absorption: The waxy cuticle of rice leaves leads to lower absorption of the herbicide compared to susceptible weeds like Echinochloa species.
-
Metabolism: Rice plants can more rapidly metabolize this compound-butyl into its inactive diacid form. In susceptible grasses, it is converted to the herbicidally active monoacid metabolite.
-
Lack of Esterase Functionality: Tolerant rice varieties may have reduced esterase activity, which is necessary to convert the inactive ester form of the herbicide to its active acid form.
Phytotoxicity can occur with some AOPP herbicides on certain crops. For instance, Fenoxaprop-p-ethyl has been observed to cause yellowing, necrosis, and stunting on transplanted rice at higher application rates, though the crop may recover.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of herbicide performance.
Herbicide Efficacy Evaluation in Rice (Pot Study)
This protocol outlines a general procedure for assessing the efficacy of post-emergence herbicides on weeds in a controlled greenhouse environment.
1. Plant Material and Growth Conditions:
-
Crop: Rice (Oryza sativa) variety (e.g., Reiziq).
-
Weed: Target grass weed species (e.g., Echinochloa colona).
-
Potting Medium: A mixture of field soil (e.g., 51% sand, 17.6% silt, 31.2% clay) sieved through a 0.5 cm mesh.
-
Sowing: Sow approximately 20 viable seeds of the weed species at a depth of 0.5 cm and 20 seeds of the rice variety at a depth of 2 cm in separate pots (20 cm diameter).
-
Growth Conditions: Maintain pots in a greenhouse with appropriate temperature, humidity, and light conditions for rice cultivation.
2. Herbicide Application:
-
Timing: Apply post-emergence herbicides at a specific growth stage of the weeds (e.g., 2-4 leaf stage).
-
Application Method: Use a research track sprayer equipped with flat fan nozzles (e.g., Teejet XR 110015) calibrated to deliver a specific spray volume (e.g., 108 L/ha).
-
Treatments: Include a range of herbicide doses for each AOPP being tested, along with an untreated control.
3. Data Collection and Analysis:
-
Visual Assessment: Evaluate crop injury and weed control at set intervals after treatment (e.g., 7, 14, and 28 days after treatment - DAT) using a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
Biomass Measurement: At the end of the experiment (e.g., 28 DAT), harvest the above-ground plant material, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA). If significant treatment effects are found, use a mean separation test (e.g., Fisher's Protected LSD) at a significance level of p ≤ 0.05.
dot
Caption: Generalized Experimental Workflow.
Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
This in vitro assay determines the inhibitory effect of herbicides on the ACCase enzyme.
1. Enzyme Extraction:
-
Homogenize fresh leaf tissue (e.g., 1 gram) of the target grass weed in liquid nitrogen.
-
Further homogenize the tissue in an extraction buffer (e.g., 100 mM Tricine pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM dithiothreitol, and other protease inhibitors).
-
Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.
2. Enzyme Assay:
-
The assay mixture typically contains the enzyme extract, a buffer solution (e.g., 0.1 M Tricine, pH 8.0, 15 mM KCl, 3 mM MgCl2), ATP, and sodium bicarbonate.
-
Add a series of concentrations of the AOPP herbicide to the reaction mixture.
-
Initiate the reaction by adding the substrate, acetyl-CoA.
-
The activity of ACCase is determined by measuring the rate of conversion of acetyl-CoA to malonyl-CoA. This can be done using various methods, including a malachite green colorimetric assay which measures the phosphate released from ATP hydrolysis during the reaction.
3. Data Analysis:
-
Calculate the enzyme activity as a percentage of the control (no herbicide).
-
Determine the concentration of the herbicide that inhibits 50% of the enzyme activity (IC50 value) by plotting the enzyme activity against the logarithm of the herbicide concentration and fitting the data to a dose-response curve.
Conclusion
This compound-butyl is a highly effective and selective aryloxyphenoxypropionate herbicide, particularly for controlling grass weeds in rice. Its selectivity is attributed to a combination of reduced absorption, rapid metabolism, and potentially lower esterase activity in rice compared to susceptible weeds. While all AOPP herbicides share the same primary mode of action of ACCase inhibition, they exhibit differences in their efficacy against specific weed species, their performance under various environmental conditions, and their crop safety profiles. The choice between this compound-butyl and other AOPP herbicides will depend on the specific weed spectrum, the crop, and the prevailing environmental conditions. The experimental protocols outlined in this guide provide a framework for conducting robust comparative studies to inform the selection and use of these important weed management tools.
References
A Comparative Analysis of Cyhalofop-butyl and Other Graminicides for Weed Management in Rice
A comprehensive evaluation of Cyhalofop-butyl's performance against other leading graminicides in rice cultivation reveals its efficacy in controlling key grass weeds, thereby safeguarding crop yield. This guide provides a detailed comparison based on experimental data, outlining the methodologies employed and the mechanisms of action.
This compound-butyl, a post-emergence herbicide from the aryloxyphenoxypropionate class, is widely utilized for the selective control of grass weeds in rice.[1] Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the biosynthesis of fatty acids essential for plant cell membrane development.[2] This targeted action ensures that while susceptible grass weeds are effectively controlled, rice, a grass crop itself, remains largely unharmed.[1]
Performance Evaluation: Quantitative Data
The effectiveness of this compound-butyl has been benchmarked against other commonly used graminicides, such as Penoxsulam and Fenoxaprop-p-ethyl, in numerous field trials. The following tables summarize key performance indicators from these studies, including weed control efficiency, reduction in weed biomass, and the ultimate impact on rice grain yield.
Table 1: Efficacy of this compound-butyl in Controlling Echinochloa crus-galli (Barnyard Grass)
| Treatment | Application Rate (g a.i./ha) | Weed Density Reduction (%) | Weed Dry Matter Reduction (%) |
| This compound-butyl | 50 | 67.8 | 58.8 |
| This compound-butyl | 100 | 73.3 | 88.3 |
| This compound-butyl | 150 | >73.3 | >88.3 |
| This compound-butyl | 200 | >73.3 | >88.3 |
| Bispyribac-sodium | N/A | 47.1 | 71.3 |
Source: Data compiled from a study on transplanted rice, with assessments conducted nine weeks after post-emergence herbicide application.[3][4]
Table 2: Comparative Efficacy of this compound-butyl and Fenoxaprop-p-ethyl on Weed Growth and Rice Yield
| Treatment | Application Rate (g a.i./ha) | Total Weed Dry Weight (g/m²) at 58 DAT | Weed Control Efficiency (%) at 58 DAT | Grain Yield (t/ha) |
| Fenoxaprop-p-ethyl | 86.25 | Lower than this compound-butyl | Higher than this compound-butyl | Markedly Improved |
| This compound-butyl | 80.0 | Higher than Fenoxaprop-p-ethyl 86.25 g/ha | Lower than Fenoxaprop-p-ethyl 86.25 g/ha | Improved |
DAT: Days After Transplanting. Source: A field investigation conducted during the rainy season of 2019.
Table 3: Efficacy of Penoxsulam and this compound-butyl Combinations in Wet-Seeded Rice
| Treatment | Application Rate (g/ha) | Weed Control Efficiency (%) at 30 DAS | Weed Control Efficiency (%) at 60 DAS | Grain Yield (t/ha) (2012-13) | Grain Yield (t/ha) (2013-14) |
| Penoxsulam + this compound-butyl | 150 | >90 | >90 | 5.49 | 4.12 |
| Hand Weeded | - | Highest | Highest | 5.01 | 4.25 |
DAS: Days After Sowing. Source: A trial conducted in the Kole lands of Thrissur, Kerala over two crop seasons.
Experimental Protocols
The data presented in this guide are derived from studies employing standardized experimental protocols to ensure the reliability and validity of the findings. A typical experimental workflow for evaluating herbicide efficacy in rice is outlined below.
Key Experimental Methodologies:
-
Experimental Design: The majority of studies utilized a Randomized Complete Block Design (RCBD) with multiple replications to minimize the effects of field variability.
-
Plot Size and Crop Management: Experiments were conducted in plots of a defined size, with standardized agronomic practices for rice cultivation, including fertilizer application and irrigation, to ensure uniform crop growth.
-
Herbicide Application: Herbicides were applied at specified rates and timings, such as pre-emergence or post-emergence (e.g., days after sowing or transplanting). Application was typically carried out using a knapsack sprayer with a calibrated output.
-
Weed Assessment: Weed density and biomass were assessed at various intervals after herbicide application. This was typically done by placing quadrats (e.g., 0.25 m²) at random locations within each plot and counting and harvesting the weeds within the quadrat. The harvested weeds were then oven-dried to determine their dry weight.
-
Phytotoxicity Assessment: The phytotoxic effect of the herbicides on the rice crop was visually assessed using a rating scale (e.g., 0 to 100%, where 0 represents no injury and 100% represents complete plant death).
-
Yield Measurement: At the end of the growing season, the rice grain yield from each plot was harvested and measured to determine the impact of the different weed control treatments on crop productivity.
Visualizing the Science: Diagrams
To further elucidate the scientific principles and processes discussed, the following diagrams have been generated using Graphviz.
References
Navigating Herbicide Interactions: A Comparative Guide to Cyhalofop-butyl Tank Mixes
For Researchers, Scientists, and Drug Development Professionals
The practice of tank-mixing herbicides is a cornerstone of modern weed management, offering the potential for broadened weed control spectra and resistance management. However, the interactions between herbicides in a mixture can be complex, leading to synergistic, additive, or antagonistic effects. This guide provides an objective comparison of the performance of cyhalofop-butyl, a post-emergence herbicide for grass weed control, when tank-mixed with various other herbicides. The information presented is supported by experimental data to aid in informed decision-making for research and development.
Understanding the Mode of Action of this compound-butyl
This compound-butyl is a member of the aryloxyphenoxypropionate ("fop") chemical family and functions as a selective, post-emergence herbicide.[1][2] Its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis in grasses.[1][3][4] This inhibition ultimately leads to the disruption of cell membrane production, cessation of growth, and death of susceptible grass weeds.
dot
Synergistic and Additive Effects in Tank Mixes
Tank mixes that result in synergistic or additive effects can enhance the spectrum of weed control and overall efficacy. Research has identified several compatible partners for this compound-butyl.
A notable example of a successful combination is with penoxsulam . Studies have shown that a pre-mix of penoxsulam and this compound-butyl provides excellent control of a broad spectrum of weeds, including grasses, sedges, and broadleaf weeds in rice. This combination is often more effective than the individual application of either herbicide. For instance, a tank mix of penoxsulam + this compound-butyl at 135 g/ha has been shown to significantly reduce the density and dry weight of various weed species.
Another herbicide that has demonstrated synergistic effects with an ACCase inhibitor like profoxydim (chemically similar to this compound-butyl) is quinclorac . This suggests a potential for enhanced control of certain weed biotypes when quinclorac is mixed with this compound-butyl.
| Tank Mix Partner | Observed Effect | Target Weeds | Reference |
| Penoxsulam | Synergistic/Additive | Grasses, Sedges, Broadleaf Weeds | |
| Quinclorac | Potentially Synergistic | Barnyardgrass | |
| Pyrazosulfuron-ethyl | Compatible | Mixed Weed Flora |
Antagonistic Effects in Tank Mixes
Antagonism, where the combined effect of the herbicides is less than the sum of their individual effects, is a significant concern in tank mixing. Several studies have documented antagonistic interactions with this compound-butyl.
The most well-documented antagonism occurs with propanil . The mechanism behind this interaction is the inhibition of the apoplastic esterase enzyme by propanil. This enzyme is responsible for the hydrolysis of this compound-butyl into its phytotoxic form, this compound-acid. By hindering this conversion, propanil reduces the efficacy of this compound-butyl against grass weeds.
Antagonism has also been observed with some sulfonylurea herbicides, such as the components of Almix® (metsulfuron-methyl + chlorimuron-ethyl). Tank mixing this compound-butyl with Almix® has been shown to lead to a loss of herbicidal activity against grass weeds like Echinochloa stagnina.
| Tank Mix Partner | Observed Effect | Mechanism of Antagonism | Reference |
| Propanil | Antagonistic | Inhibition of esterase, preventing activation of this compound-butyl | |
| Almix® (metsulfuron-methyl + chlorimuron-ethyl) | Antagonistic | Reduced activity against grass weeds | |
| 2,4-D | Antagonistic | Reduced absorption and translocation of this compound-butyl |
Experimental Protocols
The findings presented in this guide are based on rigorous scientific experimentation. A common experimental design used in these studies is the Randomized Block Design (RBD).
dot
A representative experimental protocol is as follows:
-
Experimental Design: Field experiments are typically conducted using a Randomized Block Design with multiple replications (e.g., three or four).
-
Treatments: Treatments consist of various tank mixes of this compound-butyl with other herbicides, sequential applications, and sole applications of each herbicide. Control plots, including a hand-weeded check and an unweeded check, are included for comparison.
-
Application: Herbicides are applied post-emergence at specific crop and weed growth stages, often measured in Days After Sowing (DAS).
-
Data Collection: Weed density and dry biomass are typically recorded at various intervals after application (e.g., 30 and 60 DAS). Crop parameters such as plant height, number of tillers, and grain yield are also measured to assess crop safety and the impact of weed control.
-
Statistical Analysis: The collected data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the treatment effects.
Conclusion
The selection of a tank-mix partner for this compound-butyl requires careful consideration of the target weed spectrum and the potential for chemical interactions. While combinations with herbicides like penoxsulam can offer broad-spectrum and synergistic weed control, tank-mixing with products containing propanil or certain sulfonylureas can lead to antagonism and reduced efficacy. The experimental data and protocols summarized in this guide provide a foundation for further research and the development of effective and reliable weed management strategies. It is imperative to consult product labels and conduct small-scale compatibility tests before large-scale application.
References
- 1. This compound-butyl Mode of Action: How This ACCase Inhibitor Controls Grassy Weeds [allpesticides.com]
- 2. Understanding this compound Butyl Herbicide: A Comprehensive Guide for Farmers - Chico Crop Science Co., Ltd. [chicocrop.com]
- 3. caws.org.nz [caws.org.nz]
- 4. downloads.regulations.gov [downloads.regulations.gov]
Independent Laboratory Validation of Cyhalofop-butyl Analytical Methods: A Comparative Guide
This guide provides an objective comparison of independently validated analytical methods for the quantification of Cyhalofop-butyl in various matrices. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Comparison of Analytical Methods for this compound-butyl
The selection of an appropriate analytical method for this compound-butyl is critical for accurate and reliable quantification. This section compares two prominent methods: QuEChERS-UPLC and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on their published performance data.
| Performance Metric | QuEChERS-UPLC | LC-MS/MS |
| Limit of Quantification (LOQ) | 0.01 mg/kg (in grains), 0.02 mg/kg (in oilseeds)[1] | 0.01 mg/kg (in various agricultural products)[2][3][4][5] |
| Limit of Detection (LOD) | Not explicitly stated | 0.0075 mg/kg |
| Recovery Rate | 89.23% - 101.12% (in cereals), 85.12% - 92.34% (in oilseeds) | 70% - 120% (in various agricultural products) |
| Relative Standard Deviation (RSD) | 1.1% - 3.3% | <20% |
| Linearity (Mass Concentration Range) | 0.002 - 5 µg/mL | Not explicitly stated in a comparable range |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
QuEChERS-UPLC Method
This method is suitable for the simultaneous determination of this compound-butyl and its metabolite, this compound-acid, in cereals and oilseeds.
Sample Preparation (QuEChERS):
-
Weigh 2.0 g (for cereals) or 5.0 g (for oilseeds) of the homogenized sample.
-
Extract the sample with a 0.1% formic acid in a water-acetonitrile mixture (1:1, V/V).
-
Purify the extract using dispersive solid-phase extraction (d-SPE) with adsorbents such as N-propyl ethylenediamine (PSA), C18, sodium chloride, and anhydrous magnesium sulfate.
-
Filter the purified solution through a 0.22 µm filter membrane before UPLC analysis.
UPLC Analysis:
-
Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm)
-
Mobile Phase: A gradient elution using 0.1% phosphoric acid aqueous solution, methanol, and acetonitrile.
-
Detection: UPLC with an ultraviolet detector.
-
Quantification: External standard method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is designed for the simultaneous determination of this compound-butyl and other herbicides in various agricultural products like brown rice, soybean, potato, pepper, and mandarin.
Sample Preparation:
-
Extract samples using acetonitrile and QuEChERS EN salts.
-
Optimize purification using various sorbents, with Z-SEP being identified as an effective agent.
LC-MS/MS Analysis:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection: The system is operated in the production scan mode to select the product ion. Collision energy is optimized for high detection intensity.
-
Quantification: A six-point matrix-matched external calibration curve is constructed for the analytes.
Workflow and Process Visualization
The following diagrams illustrate the general workflows for analytical method validation and the specific experimental process for the QuEChERS-UPLC method.
References
- 1. Determination of this compound-butyl and this compound-acid Residues in Cereals and Oilseeds by QuEChERS-UPLC [spgykj.com]
- 2. Simultaneous Determination of Pyridate, Quizalofop-ethyl, and this compound-butyl Residues in Agricultural Products Using Liquid Chromatography-Tandem Mass Spectrometry - ProQuest [proquest.com]
- 3. Simultaneous Determination of Pyridate, Quizalofop-ethyl, and this compound-butyl Residues in Agricultural Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination and study on dissipation and residue determination of this compound-butyl and its metabolite using HPLC-MS/MS in a rice ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination and study on dissipation and residue determination of this compound-butyl and its metabolite using HPLC-MS/MS in a rice ecosystem | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Immediate Safety and Handling Precautions
Proper disposal of Cyhalofop, a selective herbicide, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Adherence to strict protocols is necessary due to its hazardous characteristics, particularly its toxicity to aquatic life. This guide provides detailed procedures for the safe handling and disposal of this compound waste in a research or laboratory setting.
Before handling this compound for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE). This minimizes exposure risks and ensures personal safety.
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Skin Protection: Use chemical-resistant gloves and wear impervious, flame-resistant clothing.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]
-
General Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is handled.[2][3]
General Disposal Principles
The fundamental principle for this compound disposal is to avoid release into the environment. Disposal must always be in accordance with applicable regional, national, and local laws and regulations. Never dispose of this compound or its containers in household garbage or pour it down sinks, toilets, or drains.
Quantitative Data Summary
The following table summarizes key quantitative data and classifications for this compound-butyl, which are essential for its proper management and disposal.
| Parameter | Value / Classification | Source(s) |
| GHS Hazard Classification | Hazardous to the aquatic environment, Acute 1 & Chronic 1 | |
| GHS Hazard Statement | H410: Very toxic to aquatic life with long lasting effects | |
| UN Number | UN 3077 | |
| UN Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (this compound-butyl) | |
| Transport Hazard Class | 9 (Miscellaneous dangerous substances and articles) | |
| Aquatic Toxicity (Daphnia) | EC50: 0.49 mg/l | |
| Mammalian Toxicity (Oral) | LD₅₀ > 2000 mg/kg (Low toxicity) |
Step-by-Step Disposal Procedures
1. Managing Spills and Unwanted Product
-
Containment: In case of a spill, prevent further leakage if it is safe to do so. Cover powder spills with a plastic sheet to minimize spreading.
-
Collection: Collect spilled material and place it in appropriate, sealed containers for disposal. Avoid creating dust.
-
Disposal of Waste: The collected waste is considered hazardous. It must be disposed of through an approved waste disposal plant or a licensed waste disposal company. Contact your state's environmental agency or a local hazardous waste representative for guidance.
2. Empty Container Decontamination Empty this compound containers are classified as hazardous waste and must be properly decontaminated before disposal or recycling. Triple rinsing is the standard procedure to ensure residues are removed.
Experimental Protocol: Triple Rinsing of Empty Containers
This protocol details the steps for the effective decontamination of empty this compound containers.
Objective: To remove residual this compound from empty containers to a level that allows for safe disposal or recycling in accordance with regulatory standards.
Materials:
-
Empty this compound container
-
Water source
-
Appropriate PPE (gloves, safety goggles)
-
Spray tank or a collection vessel for the rinsate (the rinse water)
Procedure:
-
Initial Draining: Empty the remaining contents of the this compound container into a spray tank or a collection vessel. Allow the container to drain for an additional 30 seconds after the flow has been reduced to drops.
-
First Rinse: Fill the empty container to 20-25% of its capacity with clean water. Securely replace the cap.
-
Agitation: Vigorously shake, rotate, or roll the container for at least 30 seconds to ensure the water rinses all interior surfaces.
-
Rinsate Collection: Pour the rinsate from the container into the spray tank or collection vessel. Again, allow the container to drain for 30 seconds after the main flow stops.
-
Repeat: Repeat steps 2 through 4 two more times to complete the triple-rinse process.
-
Final Preparation: After the final rinse, puncture the container to prevent reuse. Leave it to dry completely with the cap off. The container can now be managed for disposal or recycling through programs like drumMUSTER, if applicable, or taken to a local waste facility as advised by your local council.
Note on Rinsate: The rinsate contains diluted pesticide and should be used up by applying it according to the product label directions or disposed of as hazardous waste. Do not pour rinsate into any drain or on a non-approved site.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste products and their containers.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
